1,1-Diethoxy-2-iodoethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxy-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNJFIHTBFQKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500678 | |
| Record name | 1,1-Diethoxy-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51806-20-3 | |
| Record name | 1,1-Diethoxy-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxy-2-iodoethane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Diethoxy-2-iodoethane: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Synthetic Building Block
Welcome to a comprehensive exploration of 1,1-diethoxy-2-iodoethane (also known as iodoacetaldehyde diethyl acetal), a molecule holding significant potential for the discerning researcher in organic synthesis and drug development. While not as commonplace as some reagents, its unique combination of a reactive primary iodide and a stable acetal protecting group makes it a valuable tool for the strategic construction of complex molecular architectures. This guide moves beyond a simple recitation of facts, offering instead a field-proven perspective on the causality behind experimental choices and the practical considerations essential for leveraging this reagent to its fullest potential. Herein, we will delve into its core chemical properties, detail robust synthetic protocols, and explore its reactivity and applications, all grounded in established chemical principles and supported by authoritative references.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective application. These parameters govern everything from reaction setup and solvent choice to purification and final characterization.
Core Physicochemical Data
The physical properties of this compound are summarized in the table below. These values are critical for handling, purification, and stoichiometric calculations. The data presented is a consolidation of experimentally determined values and computed properties from reliable chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃IO₂ | |
| Molecular Weight | 244.07 g/mol | |
| CAS Number | 51806-20-3 | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds |
| Boiling Point | 80-82 °C at 18 mmHg | (for analogous bromoacetaldehyde diethyl acetal) |
| Density | 1.492 g/cm³ at 22 °C | |
| Refractive Index (n²²_D_) | 1.4734 | |
| Solubility | Miscible with most organic solvents (e.g., acetone, diethyl ether, ethanol, dichloromethane). Insoluble in water. | Inferred from iodoethane[2] |
Spectroscopic Signature for Unambiguous Identification
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The predicted ¹H and ¹³C NMR spectra are invaluable for confirming the successful synthesis and assessing the purity of the compound.
-
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 4.85 (t, J = 5.5 Hz, 1H): This triplet corresponds to the acetal proton (-CH(OEt)₂). It is shifted downfield due to the deshielding effect of the two adjacent oxygen atoms. The triplet multiplicity arises from coupling to the adjacent iodinated methylene group (-CH₂I).
-
δ 3.70-3.55 (m, 4H): This multiplet represents the two diastereotopic methylene protons of the ethoxy groups (-OCH₂CH₃). The complexity arises from both geminal and vicinal coupling.
-
δ 3.25 (d, J = 5.5 Hz, 2H): This doublet corresponds to the methylene protons adjacent to the iodine atom (-CH₂I). The significant downfield shift is due to the strong deshielding effect of the electronegative iodine. It appears as a doublet due to coupling with the acetal proton.
-
δ 1.22 (t, J = 7.0 Hz, 6H): This triplet is characteristic of the terminal methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃), integrating to six protons.
-
-
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 101.5: Acetal carbon (-C H(OEt)₂).
-
δ 62.0: Methylene carbons of the ethoxy groups (-OC H₂CH₃).
-
δ 15.0: Methyl carbons of the ethoxy groups (-OCH₂C H₃).
-
δ 6.5: Iodinated methylene carbon (-C H₂I). The significant upfield shift is a characteristic effect of iodine substitution on an sp³ carbon.
-
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. A liquid film spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
2975-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1120-1050 cm⁻¹ (strong, multiple bands): C-O stretching vibrations characteristic of the acetal group. This is often the most prominent feature in the spectrum of ethers and acetals.[3]
-
~500-600 cm⁻¹ (medium): C-I stretching vibration. This absorption is in the far-infrared region and confirms the presence of the iodoalkane functionality.[4]
1.2.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which can be used to deduce the structure.
-
Molecular Ion (M⁺): A peak at m/z = 244 corresponding to the molecular ion [C₆H₁₃IO₂]⁺ may be observed, but it is likely to be of low intensity due to the lability of the C-I bond and the acetal group.
-
Key Fragmentation Pathways: The fragmentation of acetals is typically initiated by the loss of an alkoxy group.[5][6] For this compound, the following fragments are anticipated:
-
m/z = 199: Loss of an ethoxy radical (•OCH₂CH₃), [M - 45]⁺. This is often a prominent peak for diethyl acetals.
-
m/z = 117: Loss of an iodine atom (•I), [M - 127]⁺. This results from the cleavage of the weakest bond in the molecule.
-
m/z = 73: The [CH(OCH₂CH₃)₂]⁺ fragment is not expected directly from the molecular ion but can arise from further fragmentation. A more likely prominent fragment is [CH₃CH₂OCHCH₃]⁺ from rearrangement. The most characteristic fragment for a diethyl acetal is often at m/z = 103, corresponding to [CH(OCH₂CH₃)(OH)]⁺ after rearrangement, or at m/z = 75, corresponding to [CH(OH)OCH₂CH₃]⁺.
-
Synthesis and Purification: A Field-Tested Protocol
The reliable synthesis of this compound is crucial for its application. While several methods have been reported, a modern and efficient approach involves a halogen exchange reaction, specifically the Finkelstein reaction, on the readily available bromo-analog, bromoacetaldehyde diethyl acetal. This method offers high yields and operational simplicity.
The Finkelstein Reaction: A Strategic Choice
The Finkelstein reaction is a classic Sₙ2 process that involves the exchange of one halogen for another.[7][8][9][10] The choice of solvent is paramount to the success of this equilibrium-driven reaction. Acetone is the solvent of choice because sodium iodide (NaI) is highly soluble, while the resulting sodium bromide (NaBr) is practically insoluble. This precipitation of NaBr effectively removes it from the reaction mixture, driving the equilibrium towards the formation of the desired iodo-product according to Le Châtelier's principle.
Caption: SN2 mechanism of the Finkelstein reaction.
Step-by-Step Experimental Protocol
This protocol details the synthesis of this compound from bromoacetaldehyde diethyl acetal. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Bromoacetaldehyde diethyl acetal (1 equivalent)
-
Sodium iodide (NaI, 1.5 equivalents), dried
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve bromoacetaldehyde diethyl acetal in anhydrous acetone (approximately 4 mL of acetone per gram of bromoacetal).
-
Addition of Sodium Iodide: Add dried sodium iodide (1.5 equivalents) to the solution. The mixture will become a suspension.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 12-24 hours. The formation of a white precipitate (NaBr) is a visual indicator of reaction progress.
-
Workup - Quenching and Extraction: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Remove the acetone using a rotary evaporator. To the resulting slurry, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine. The thiosulfate wash is critical as trace iodine can cause the product to darken upon storage.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the acetal and the primary iodide.
The Acetal: A Robust Aldehyde Protecting Group
The diethyl acetal serves as a protecting group for an acetaldehyde moiety. It exhibits excellent stability under neutral and basic conditions, making it inert to a wide range of nucleophiles and non-acidic reagents.[11] This stability is crucial when performing chemistry at the iodo-substituted carbon. However, the acetal is readily cleaved under acidic aqueous conditions to regenerate the aldehyde, a transformation that is typically high-yielding and clean.
Caption: General synthetic workflow using this compound.
Applications in Drug Development and Complex Synthesis
While specific, named pharmaceutical ingredients directly incorporating the this compound fragment are not widely documented in mainstream literature, its potential as a versatile C₂-building block is significant. The ability to introduce a protected acetaldehyde unit via a robust C-C or C-heteroatom bond formation is a powerful strategy in medicinal chemistry. [12] For instance, the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, often requires functionalized aldehyde precursors. This compound could serve as a precursor to a side chain that is later cyclized. The acetal ensures that the aldehyde functionality remains masked until the desired stage of the synthesis, preventing unwanted side reactions.
Safety and Handling
As with any reactive chemical, proper handling of this compound is essential. It is classified as a combustible liquid and is toxic if swallowed or inhaled. It is also known to cause skin and serious eye irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Conclusion: A Reagent of Strategic Value
This compound represents a potent, albeit specialized, tool in the arsenal of the synthetic chemist. Its predictable reactivity, governed by the well-understood principles of Sₙ2 reactions and acetal chemistry, allows for its strategic incorporation into complex synthetic routes. The key to its successful application lies in a thorough understanding of its properties, a reliable synthetic protocol, and a clear vision for its role as a protected C₂-synthon. It is our hope that this guide provides the necessary foundation and practical insights for researchers to confidently and effectively utilize this versatile building block in their pursuit of novel molecular discovery.
References
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Akiyoshi, S., & Okuno, K. (1952). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society, 74(21), 5759–5759. [Link]
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Bailey, W. F., et al. (2004). 6-Iodo-1-hexene. Organic Syntheses, 81, 193. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 1,1-Diethoxy ethane (YMDB01369). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of iodoethane. Retrieved from [Link]
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J&K Scientific LLC. (2025). Finkelstein Reaction. Retrieved from [Link]
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SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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Pearson+. (n.d.). Classify each reaction as a substitution, an elimination, or neither. Study Prep. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,1-dichloro-2,2-diethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Diethoxy-1-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 8.12: Nucleophilic Substitution Reactions (Exercises). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2017). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
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Organic Chemistry. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
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Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]
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RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 7.S: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]
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ResearchGate. (2000). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Retrieved from [Link]
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Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubChem. (n.d.). Ethane, 2-bromo-1,1-diethoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 1,1-Diethoxy-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,1-Diethoxy-2-iodoethane (CAS No. 51806-20-3), a specialized bifunctional molecule. As a halogenated acetal, it offers unique reactivity profiles that can be leveraged in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, handling, and potential applications, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound, also known as iodoacetaldehyde diethyl acetal, possesses a unique structure combining an acid-labile acetal protecting group and a reactive primary alkyl iodide. This duality is central to its utility in multi-step synthesis. The acetal moiety masks a reactive aldehyde functionality, rendering it stable to nucleophiles and bases, while the iodo- group serves as an excellent leaving group for nucleophilic substitution reactions or as a handle for organometallic transformations.
Structural and General Information
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | Iodoacetaldehyde diethyl acetal, 2-Iodo-1,1-diethoxyethane | [PubChem][1] |
| CAS Number | 51806-20-3 | [PubChem][1] |
| Molecular Formula | C₆H₁₃IO₂ | [PubChem][1] |
| Molecular Weight | 244.07 g/mol | [PubChem][1] |
| Canonical SMILES | CCOC(CI)OCC | [PubChem][1] |
Key Physical Properties
The experimental data for this compound is limited, reflecting its status as a specialized intermediate rather than a bulk chemical. The data presented below is a consolidation of available experimental values and high-quality computed predictions.
| Property | Value | Notes and Context | Source(s) |
| Appearance | Colorless liquid (predicted) | Similar to its precursor, 1,1-diethoxyethane. | General Chemical Principles |
| Boiling Point | 53.5-54 °C at 2 mmHg | The boiling point at atmospheric pressure is not documented but is expected to be significantly higher, likely in the range of 200-220 °C, based on the high molecular weight and iodine content. | [Akiyoshi & Okuno, 1952][2] |
| Density | 1.492 g/cm³ at 22 °C | The high density is characteristic of iodinated organic compounds. | [Akiyoshi & Okuno, 1952][2] |
| Refractive Index (n_D_) | 1.4734 at 22 °C | This experimental value is crucial for characterization during synthesis and purification. | [Akiyoshi & Okuno, 1952][2] |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents (e.g., ether, ethanol, chloroform) (predicted). | Based on the principle of "like dissolves like." The acetal portion confers some polarity, but the overall structure is dominated by the alkyl chain and the large, polarizable iodine atom, favoring solubility in organic media. | [General Chemical Principles][3] |
| XLogP3 | 1.9 | This computed value indicates moderate lipophilicity, suggesting good solubility in organic solvents and lipids. | [PubChem][1] |
| Topological Polar Surface Area | 18.5 Ų | The low polar surface area is consistent with a molecule that is not expected to be highly water-soluble. | [PubChem][1] |
Synthesis and Handling: A Field-Proven Perspective
The synthesis of this compound requires careful management of reagents and conditions. The most direct and effective reported method involves the iodination of vinyl acetate followed by acetalization. This approach, detailed by Akiyoshi and Okuno, provides a reliable pathway to the target compound.
Synthetic Workflow: Iodination-Acetalization Cascade
The chosen protocol is a two-step, one-pot synthesis that leverages the reactivity of a vinyl ether intermediate. The causality behind this choice is efficiency; it avoids the isolation of potentially unstable intermediates.
Caption: Orthogonal reactivity of this compound.
As a Protected Acetaldehyde Equivalent
In drug development, building complex molecular scaffolds is paramount. This compound can be viewed as a protected form of a two-carbon electrophilic aldehyde synthon. The acetal group is robust enough to withstand a variety of reaction conditions that would otherwise be incompatible with a free aldehyde.
-
Nucleophilic Substitution: The primary iodide can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce the –CH₂CH(OEt)₂ fragment into a molecule.
-
Deprotection: Subsequent treatment with mild aqueous acid will unmask the aldehyde, revealing a –CH₂CHO group, which can then participate in further reactions such as reductive amination, Wittig reactions, or aldol condensations.
This strategy is particularly valuable when a sensitive, larger molecule needs to be functionalized with an acetaldehyde moiety without subjecting the entire molecule to harsh conditions.
Potential in Medicinal Chemistry
While specific examples in clinical drug candidates are not widely documented, the structural motif is relevant. The introduction of short, functionalized alkyl chains is a common strategy in lead optimization. The use of this compound allows for the controlled introduction of a masked aldehyde, which can serve as a precursor to various functional groups that may enhance binding affinity or modulate pharmacokinetic properties. For instance, the resulting aldehyde could be converted to an alcohol, an amine, or an acid, allowing for fine-tuning of polarity and hydrogen bonding capabilities.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are readily available in public databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:
-
¹H NMR:
-
A triplet corresponding to the methyl protons (–O–CH₂–CH₃ ).
-
A quartet corresponding to the methylene protons of the ethoxy groups (–O–CH₂ –CH₃).
-
A doublet for the methylene protons adjacent to the iodine (I–CH₂ –).
-
A triplet for the methine proton of the acetal (CH (OEt)₂). The coupling between the CH and CH₂-I groups would result in this multiplicity.
-
-
¹³C NMR: Four distinct signals would be expected:
-
One for the methyl carbons of the ethoxy groups.
-
One for the methylene carbons of the ethoxy groups.
-
One for the methylene carbon attached to iodine (expected to be at a relatively high field due to the heavy atom effect of iodine).
-
One for the acetal carbon.
-
-
Mass Spectrometry (EI): Fragmentation would likely involve the loss of an ethoxy group (•OCH₂CH₃) and subsequent rearrangements. A prominent peak corresponding to the loss of iodine might also be observed.
Conclusion
This compound is a valuable, albeit specialized, reagent for organic synthesis. Its key attribute is the orthogonal reactivity of its acetal and iodide functionalities, allowing it to serve as a robust, protected two-carbon electrophilic building block. While comprehensive physical data is sparse, the available experimental values for density, refractive index, and boiling point under reduced pressure provide a solid foundation for its practical use. For researchers in drug discovery and complex molecule synthesis, understanding the synthesis, handling, and reactivity profile of this compound opens up strategic avenues for the construction of novel molecular architectures.
References
-
Akiyoshi, S., & Okuno, K. (1952). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society, 74(21), 5759–5759. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12504791, this compound. Retrieved from [Link]
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Molecular Structure and Utility of 1,1-Diethoxy-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This compound is an organic compound that, while not a household name, represents a class of highly valuable reagents in the arsenal of synthetic chemists. As an iodo-substituted acetal, it possesses a unique duality of function: a latent aldehyde protected by the diethoxy groups and a reactive carbon-iodine bond poised for nucleophilic substitution or organometallic transformations. This guide provides a comprehensive exploration of its molecular architecture, spectroscopic identity, and synthetic utility, offering field-proven insights for professionals engaged in organic synthesis and drug discovery. Understanding the core characteristics of this molecule is paramount to leveraging its potential in the construction of complex molecular targets.
Part 1: Core Molecular and Structural Analysis
The functionality and reactivity of this compound are direct consequences of its molecular structure. A detailed examination of its composition, geometry, and conformational landscape provides the foundation for its strategic application in synthesis.
Chemical Identity
A precise understanding of a molecule begins with its fundamental identifiers. The key properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Iodoacetaldehyde diethyl acetal, 2-iodo-1,1-diethoxyethane | [1] |
| CAS Number | 51806-20-3 | [1][2][3] |
| Molecular Formula | C₆H₁₃IO₂ | [1][2] |
| Molecular Weight | 244.07 g/mol | [1][2] |
| Canonical SMILES | CCOC(CI)OCC | [1] |
Structural Representation & Geometry
The molecule consists of a two-carbon ethane backbone. The first carbon (C1) is the acetal carbon, bonded to two ethoxy (-OCH₂CH₃) groups and the second carbon (C2). The second carbon is bonded to a large, electron-rich iodine atom. All carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each.
Conformational Analysis
Rotation around the central C1-C2 single bond dictates the spatial arrangement of the substituents and, consequently, the molecule's steric and electronic properties. The primary conformational isomers are the anti and gauche forms, visualized using Newman projections.
-
Anti-Conformer: The bulky iodine atom is positioned 180° away from the C1-H bond, minimizing steric repulsion with the ethoxy groups. This is generally the most stable conformation for simple haloalkanes.
-
Gauche-Conformers: The iodine atom is positioned at a 60° dihedral angle relative to the C1-H bond. This brings the iodine into closer proximity with one of the ethoxy groups, introducing steric strain.
The conformational preference in haloacetals can be complex. While steric hindrance from the large iodine atom favors the anti conformation, electrostatic interactions, such as the gauche effect between the oxygen lone pairs and the antibonding orbital of the C-I bond (σ*C-I), can sometimes stabilize a gauche arrangement.[4][5] Computational and experimental studies are often required to determine the precise conformational equilibrium.[6][7]
Part 2: Spectroscopic Characterization
The molecular structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Spectroscopic data for iodoethane (CH₃CH₂I) can serve as a useful reference for interpreting the signals arising from the iodoethyl moiety.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Integration |
| -CH(OEt)₂ | ~4.8 - 5.0 | Triplet (t) | J ≈ 5-6 Hz | 1H |
| -CH₂I | ~3.2 - 3.4 | Doublet (d) | J ≈ 5-6 Hz | 2H |
| -OCH₂ CH₃ | ~3.5 - 3.7 | Quartet (q) | J ≈ 7 Hz | 4H |
| -OCH₂CH₃ | ~1.2 - 1.3 | Triplet (t) | J ≈ 7 Hz | 6H |
-
Causality: The methine proton of the acetal [-CH(OEt)₂] is significantly deshielded by two adjacent oxygen atoms. The methylene protons adjacent to the iodine (-CH₂I) are deshielded by the electronegative halogen. The ethoxy groups show a characteristic quartet-triplet pattern.[8][10]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H(OEt)₂ | ~100 - 105 |
| -C H₂I | ~5 - 10 |
| -OC H₂CH₃ | ~60 - 65 |
| -OCH₂C H₃ | ~15 - 20 |
-
Causality: The acetal carbon appears far downfield due to the influence of two oxygen atoms. The carbon bonded to iodine experiences a strong "heavy atom effect," shifting its resonance significantly upfield compared to other alkyl carbons.[9]
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak is expected at m/z = 244, corresponding to the molecular weight.
-
Key Fragments:
-
m/z = 117: Loss of the iodine atom ([M-I]⁺), often a prominent peak.
-
m/z = 199: Loss of an ethoxy radical ([M-OCH₂CH₃]⁺).
-
m/z = 169: Loss of an ethyl group followed by rearrangement.
-
m/z = 127: A peak corresponding to the iodine cation (I⁺).
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-O Stretch (Acetal) | 1050 - 1150 | Strong |
| C-I Stretch | ~500 - 600 | Medium |
-
Causality: The most characteristic feature is the strong C-O stretching absorption band, typical for ethers and acetals.[12] The C-I stretch appears in the fingerprint region and can be difficult to assign definitively without reference spectra.
Part 3: Synthesis and Reactivity Insights
The synthetic value of this compound stems from its predictable formation and the orthogonal reactivity of its two functional groups.
Synthesis Protocol
While direct acetalization of unstable 2-iodoacetaldehyde is challenging, a robust and common laboratory-scale synthesis involves a Finkelstein (halogen exchange) reaction on the more readily available 1,1-diethoxy-2-bromoethane.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1-diethoxy-2-bromoethane (1.0 eq) and dry acetone (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Add sodium iodide (NaI, 1.5 - 2.0 eq) to the solution. The large excess of NaI drives the equilibrium towards the product according to Le Châtelier's principle, as the byproduct sodium bromide (NaBr) is insoluble in acetone and precipitates out.
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the white precipitate (NaBr) and wash it with a small amount of cold acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting oil in diethyl ether or ethyl acetate and wash with water, followed by a wash with aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product. Further purification can be achieved by vacuum distillation if necessary.
Principles of Reactivity
The molecule's utility is defined by the distinct reactivity of its two key moieties.
-
Acetal Group (Aldehyde Protection): The acetal is robust under basic, neutral, and nucleophilic conditions. This allows chemists to perform reactions at the C-I center without affecting the aldehyde functionality. Deprotection is readily achieved with aqueous acid (e.g., dilute HCl or acetic acid), regenerating the aldehyde.[13] This protection-deprotection strategy is a cornerstone of multi-step synthesis.[13]
-
Carbon-Iodine Bond (Electrophilic Center): The iodide is an excellent leaving group, making the C2 carbon highly susceptible to Sₙ2 reactions . It can be displaced by a wide range of nucleophiles (e.g., cyanides, azides, thiolates, enolates) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable two-carbon electrophilic building block.[11][14]
Part 4: Applications in Research and Drug Development
In drug discovery, the efficient construction of novel molecular scaffolds is critical. This compound serves as a versatile precursor for introducing a protected acetaldehyde equivalent into a molecule.
Strategic Utility:
-
Chain Elongation: A nucleophile can displace the iodide to append a –CH₂CH(OEt)₂ unit. Subsequent acidic hydrolysis unmasks the aldehyde, which can then undergo further transformations like Wittig reactions, reductive aminations, or aldol condensations.
-
Synthesis of Heterocycles: The dual functionality can be exploited in cyclization reactions. For example, reaction with a dinucleophile could lead to the formation of various heterocyclic ring systems, which are prevalent motifs in pharmaceuticals.
-
Bioisosteric Replacement: In medicinal chemistry, small, functionalized fragments are often used to probe structure-activity relationships. The oxetane ring, for instance, is a popular motif used to improve physicochemical properties like solubility.[15] While not an oxetane itself, this compound provides a flexible two-carbon linker that can be used to position other key functional groups in a manner analogous to how small rings orient substituents.
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spectral data of iodoacetaldehyde diethyl acetal
An In-depth Technical Guide to the Spectral Analysis of Iodoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetaldehyde diethyl acetal is a valuable bifunctional reagent in organic synthesis, often employed as a precursor for introducing a protected aldehyde functionality alongside a reactive iodine atom. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, necessitates unambiguous structural characterization. Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of the compound's identity, purity, and molecular structure. This guide offers a comprehensive overview of the expected spectral data for iodoacetaldehyde diethyl acetal, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The insights and protocols herein are designed to empower researchers to confidently acquire and interpret spectral data for this and structurally related compounds.
The molecular structure of iodoacetaldehyde diethyl acetal is foundational to understanding its spectral properties. The presence of an acetal group and an iodo-substituted methylene group creates distinct electronic environments that are readily probed by various spectroscopic techniques.
Caption: Molecular structure of iodoacetaldehyde diethyl acetal.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).
Predicted ¹H NMR Spectral Data
While a publicly available, experimentally verified ¹H NMR spectrum for iodoacetaldehyde diethyl acetal is not readily found, a highly accurate prediction can be made based on the known spectra of its chloro- and bromo-analogs and established substituent effects.[1][2] The electronegativity of the halogen atom significantly influences the chemical shift of the adjacent methylene protons.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(OEt)₂ (a) | ~4.8 - 5.0 | Triplet (t) | 1H | ~5.5 |
| -CH₂I (b) | ~3.2 - 3.4 | Doublet (d) | 2H | ~5.5 |
| -OCH₂CH₃ (c) | ~3.5 - 3.7 | Quartet (q) | 4H | ~7.0 |
| -OCH₂CH₃ (d) | ~1.2 - 1.3 | Triplet (t) | 6H | ~7.0 |
Interpretation and Causality
The chemical shifts are predicted based on the inductive effects of neighboring atoms.
-
Proton (a), Acetal Methine (-CH(OEt)₂): This proton is deshielded due to its attachment to two electronegative oxygen atoms, resulting in a downfield shift to approximately 4.8-5.0 ppm. It appears as a triplet due to coupling with the two adjacent protons of the iodomethylene group (-CH₂I).
-
Protons (b), Iodomethylene (-CH₂I): These protons are deshielded by the electronegative iodine atom, though less so than the acetal methine proton. Their signal is expected around 3.2-3.4 ppm. The signal is a doublet because of coupling to the single acetal methine proton.
-
Protons (c), Methylene (-OCH₂CH₃): These four protons are equivalent and are deshielded by the adjacent oxygen atom, appearing as a quartet around 3.5-3.7 ppm due to coupling with the three protons of the methyl group.
-
Protons (d), Methyl (-OCH₂CH₃): These six protons are in a typical alkyl environment and are the most shielded, appearing as a triplet around 1.2-1.3 ppm due to coupling with the two methylene protons.
Caption: ¹H NMR spin-spin coupling relationships.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of iodoacetaldehyde diethyl acetal in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard proton experiment with 8 to 16 scans is typically sufficient to obtain a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is not observed, resulting in a spectrum where each unique carbon atom typically gives a single peak.[3]
Predicted ¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H(OEt)₂ | ~100 - 105 |
| -C H₂I | ~5 - 10 |
| -OC H₂CH₃ | ~60 - 65 |
| -OCH₂C H₃ | ~15 - 20 |
Interpretation and Causality
-
Acetal Carbon (-CH(OEt)₂): This carbon is bonded to two oxygen atoms, which strongly deshield it, causing its signal to appear significantly downfield in the 100-105 ppm range. This is a highly characteristic chemical shift for acetal carbons.[4]
-
Iodomethyl Carbon (-CH₂I): The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to. Therefore, this carbon signal is expected to be found far upfield, around 5-10 ppm.
-
Ethoxy Methylene Carbon (-OCH₂CH₃): This carbon is attached to one oxygen atom, resulting in a deshielded signal in the 60-65 ppm region.
-
Ethoxy Methyl Carbon (-OCH₂CH₃): This is a standard alkyl carbon and will be the most shielded, appearing at approximately 15-20 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C experiment. This decouples the protons from the carbons, resulting in singlet peaks for each carbon and improving the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.
-
Data Processing: Process the FID using a Fourier transform, followed by phase and baseline correction.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable structural information.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z Value | Proposed Fragment Identity | Comments |
| 242 | [M]⁺ | Molecular ion peak. Likely to be of very low abundance or absent due to the lability of the C-I bond. |
| 115 | [M - I]⁺ | Loss of an iodine radical. This is expected to be a prominent peak. |
| 103 | [CH(OC₂H₅)₂]⁺ | A common and stable fragment from acetals. |
| 75 | [CH(OH)OC₂H₅]⁺ | Rearrangement and loss of ethylene from the m/z 103 fragment. |
| 47 | [C₂H₅O]⁺ | Ethoxy cation. |
Interpretation and Causality
The fragmentation of iodoacetaldehyde diethyl acetal under EI conditions is expected to be dominated by the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the C-C and C-O bonds, making the loss of an iodine radical (mass 127) a highly favorable initial fragmentation step. This would lead to a strong peak at m/z 115. Subsequent fragmentation of the [M - I]⁺ ion would likely involve cleavage around the stable acetal functionality, leading to the characteristic fragments listed in the table.
Sources
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- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990) [hmdb.ca]
An In-depth Technical Guide to 1,1-Diethoxy-2-iodoethane: A Superior Acetaldehyde Equivalent for Complex Synthesis
For distribution to: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Acetaldehyde is a fundamental two-carbon building block in organic synthesis. However, its high volatility, propensity for self-condensation, and general instability present significant handling and reactivity challenges. This technical guide provides an in-depth exploration of 1,1-diethoxy-2-iodoethane as a stable, versatile, and highly effective acetaldehyde equivalent. We will delve into the rationale for its use, its synthesis, and its broad applicability in forming crucial carbon-carbon bonds through reactions with organometallic reagents. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently incorporate this valuable reagent into their synthetic strategies, streamlining pathways to complex molecules.
The Challenge of Acetaldehyde and the Rise of Equivalents
Acetaldehyde (CH₃CHO) is a readily available and inexpensive C2 synthon. However, its practical application in multi-step synthesis is fraught with difficulties. The primary drawback lies in the acidity of its α-protons (pKa ≈ 17)[1]. In the presence of either acidic or basic conditions, acetaldehyde readily undergoes self-condensation reactions, most notably the aldol condensation, leading to a mixture of products and reducing the yield of the desired transformation[2][3]. Its low boiling point (20.2 °C) further complicates handling and accurate dosing.
To circumvent these issues, synthetic chemists have developed a range of "acetaldehyde equivalents" – stable precursors that can be introduced into a molecule and later unmasked to reveal the acetaldehyde functionality. These equivalents typically feature a protected carbonyl group that is unreactive under the conditions required for bond formation. This compound has emerged as a particularly advantageous acetaldehyde equivalent due to the stability of the diethyl acetal protecting group and the reactivity of the carbon-iodine bond.
Synthesis and Physicochemical Properties of this compound
Synthesis of this compound
A reliable synthesis of this compound can be achieved through a two-step process starting from the readily available bromoacetaldehyde diethyl acetal.
Step 1: Synthesis of Bromoacetaldehyde Diethyl Acetal
Bromoacetaldehyde diethyl acetal can be prepared by the bromination of vinyl acetate in the presence of ethanol[4].
Step 2: Halogen Exchange via the Finkelstein Reaction
The bromoacetal is then converted to the iodoacetal via a Finkelstein reaction, which involves treating the alkyl bromide with an excess of sodium iodide in a suitable solvent like acetone. The equilibrium of this Sₙ2 reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone[5].
Caption: Finkelstein reaction for the synthesis of this compound.
An alternative and efficient one-pot synthesis involves the reaction of vinyl acetate with iodine monochloride in a mixture of hydrochloric acid and carbon tetrachloride, followed by in-situ acetalization with ethanol[6][7]. This method provides the desired iodoacetal in good yields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃IO₂ | [8] |
| Molecular Weight | 244.07 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 53.5-54 °C at 2 mmHg | [6] |
| Density | 1.492 g/cm³ at 22 °C | [6] |
| Refractive Index (n²²_D) | 1.4734 | [6] |
| Solubility | Soluble in most organic solvents. |
Application in Carbon-Carbon Bond Formation
The primary utility of this compound lies in its ability to act as a precursor to a nucleophilic acetaldehyde equivalent. This is achieved through the formation of an organometallic reagent, which can then react with a wide range of electrophiles.
Formation of Organometallic Reagents
a) Grignard Reagent Formation:
Treatment of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) generates the corresponding Grignard reagent, 2,2-diethoxyethylmagnesium iodide . The formation of this organometallic species effectively inverts the polarity of the C-I bond, transforming the previously electrophilic carbon into a potent nucleophile[9].
Caption: Formation of the Grignard reagent from this compound.
b) Organolithium Reagent Formation:
Alternatively, lithium-halogen exchange with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) in an ethereal solvent provides the corresponding organolithium species, 2,2-diethoxyethyllithium [2][10][11]. This method is often faster and can be more efficient than Grignard formation, especially for more sterically hindered or less reactive halides.
Caption: Formation of the organolithium reagent via lithium-halogen exchange.
Reactions with Electrophiles
The generated organometallic reagents are powerful nucleophiles that readily participate in a variety of carbon-carbon bond-forming reactions.
a) Reactions with Aldehydes and Ketones:
Both the Grignard and organolithium derivatives of this compound react with aldehydes and ketones to form, after an acidic workup, the corresponding secondary and tertiary alcohols, respectively[12][13]. This reaction provides a straightforward route to 1,3-hydroxy acetals, which are valuable synthetic intermediates.
b) Reactions with Epoxides:
Epoxides undergo nucleophilic ring-opening upon reaction with these organometallic reagents. The attack typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of 1,4-hydroxy acetals after acidic workup[14].
c) Other Electrophiles:
These nucleophilic acetaldehyde equivalents can also react with a range of other electrophiles, including esters, acid chlorides, and carbon dioxide, expanding their synthetic utility.
Deprotection to Reveal the Aldehyde Functionality
The final step in utilizing this compound as an acetaldehyde equivalent is the deprotection of the diethyl acetal to unveil the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis. The reaction is reversible, and the equilibrium is driven towards the aldehyde by using an excess of water. A variety of acidic conditions can be employed, ranging from dilute aqueous mineral acids (e.g., HCl, H₂SO₄) to solid-supported acid catalysts.
Caption: General mechanism for the acid-catalyzed hydrolysis of a diethyl acetal.
Experimental Protocols
Synthesis of this compound
Materials:
-
Bromoacetaldehyde diethyl acetal
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of bromoacetaldehyde diethyl acetal (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).
-
Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
General Procedure for the Reaction with an Aldehyde
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or THF
-
Aldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound serves as an excellent and practical acetaldehyde equivalent, overcoming the inherent challenges associated with the direct use of acetaldehyde. Its straightforward synthesis, stability, and versatile reactivity through the formation of organometallic intermediates make it a valuable tool for the construction of complex molecules in academic and industrial research, particularly in the field of drug development. The protocols and mechanistic insights provided in this guide aim to facilitate its broader adoption and application in modern organic synthesis.
References
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-
Finkelstein reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Reactions Due to Acidic Alpha Proton Aldehydes & Ketones Organic Chemistry. (2023, November 3). YouTube. [Link]
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A New Synthesis of Iodoacetaldehyde Diethyl Acetal. ACS Publications. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
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acetal. Organic Syntheses. [Link]
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Ch21: Acidity of alpha hydrogens. University of Calgary. [Link]
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nitroacetaldehyde diethyl acetal. Organic Syntheses. [Link]
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Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018, April 28). Chemistry Stack Exchange. [Link]
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2,2-diethoxy-1-isocyanoethane. Organic Syntheses. [Link]
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AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]
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12.4 Grignard Reagents | Organic Chemistry. (2021, January 21). YouTube. [Link]
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Ch15: Reactions of RLi and RMgX with Aldehydes and Ketones. University of Calgary. [Link]
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Self Condensation reaction of aldehyde. (2020, February 11). YouTube. [Link]
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18.6: Reactions of Epoxides- Ring-opening. (2024, July 30). Chemistry LibreTexts. [Link]
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Mastering Organic Synthesis with High-Purity Bromoacetaldehyde Diethyl Acetal. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Ethane, 1,1-diethoxy-. NIST WebBook. [Link]
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Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. ResearchGate. [Link]
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This compound. PubChem. [Link]
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reactivity of the carbon-iodine bond in 1,1-Diethoxy-2-iodoethane
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1,1-Diethoxy-2-iodoethane
Abstract
This compound, also known as iodoacetaldehyde diethyl acetal, is a versatile bifunctional reagent whose synthetic utility is dominated by the reactivity of its carbon-iodine (C-I) bond. This technical guide provides an in-depth analysis of the principles governing the reactivity of this bond, offering a resource for researchers, scientists, and professionals in drug development. We will explore the structural and electronic factors that render the C-I bond a highly selective locus for chemical modification. The narrative will focus on the causality behind experimental choices for key transformations, including nucleophilic substitution, base-induced elimination, and transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical reference for laboratory applications.
Introduction: Structural and Electronic Landscape
This compound (C₆H₁₃IO₂) is a primary alkyl iodide featuring an acetal functional group on the adjacent carbon atom.[1][2] This unique structural arrangement dictates its chemical behavior. The molecule's reactivity is almost exclusively centered on the carbon-iodine bond, a consequence of its inherent properties.
The C-I bond is the longest and weakest of the carbon-halogen bonds. This low bond dissociation energy (BDE) means that iodide is an excellent nucleofuge, or leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack and a prime substrate for oxidative addition in organometallic catalysis.[3][4] While the adjacent diethoxy groups introduce some steric bulk, their primary electronic influence is a weak inductive electron-withdrawing effect, which does not significantly alter the fundamental reactivity profile established by the C-I bond. The true synthetic power of this reagent lies in its role as a stable, masked equivalent of the otherwise reactive 2-iodoacetaldehyde, allowing the C-I bond to be functionalized selectively before unmasking the aldehyde via simple hydrolysis.
Foundational Reactivity: A Tale of Competing Pathways
The functionalization of this compound is primarily a story of competition between nucleophilic substitution (Sₙ2) and elimination (E2) pathways. The choice of base/nucleophile and reaction conditions is paramount in directing the outcome.
Nucleophilic Substitution (Sₙ2): The Workhorse Reaction
As a primary alkyl halide with an excellent leaving group, this compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] This pathway is favored by strong, yet minimally hindered, nucleophiles.
Mechanistic Causality: The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the C-I bond.[5] This attack inverts the stereochemistry (though this is not observable in the achiral substrate) and displaces the iodide ion. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[5] Polar aprotic solvents, such as DMF or acetone, are typically employed to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity.
Caption: Generalized Sₙ2 mechanism for this compound.
Experimental Protocol: Synthesis of 2-Azido-1,1-diethoxyethane
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (5.0 g, 20.5 mmol) in 40 mL of anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (2.0 g, 30.8 mmol, ~1.5 equiv.) to the solution. Causality: A slight excess of the nucleophile ensures the reaction goes to completion, governed by Le Châtelier's principle.
-
Reaction Conditions: Heat the mixture to 60 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Moderate heating increases the reaction rate without promoting significant elimination side-products.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification by vacuum distillation yields 2-azido-1,1-diethoxyethane.
Elimination (E2): The Competing Pathway
When this compound is treated with a strong, sterically hindered base, a bimolecular elimination (E2) reaction can occur, leading to the formation of 1,1-diethoxyethene (ketene diethyl acetal).[7]
Mechanistic Causality: The E2 mechanism is also a single, concerted process. The base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon). Simultaneously, the electrons from the C-H bond move to form a π-bond, and the C-I bond breaks, expelling the iodide ion.[8] Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to their size, which disfavors the Sₙ2 pathway and promotes their function as a base, favoring E2 elimination.[8][9]
Caption: Deciding the reaction pathway: Sₙ2 vs. E2.
Experimental Protocol: Synthesis of 1,1-Diethoxyethene
-
Reagent Preparation: In a flame-dried 250 mL three-neck flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place potassium tert-butoxide (11.2 g, 100 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (12.2 g, 50 mmol) in 25 mL of anhydrous THF dropwise over 30 minutes. Causality: Slow addition at low temperature helps to control the exothermic reaction and minimize side reactions.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. The product, 1,1-diethoxyethene, is a volatile liquid and should be purified by fractional distillation under reduced pressure.
Advanced Reactivity: Transition-Metal-Catalyzed Cross-Coupling
The low bond energy of the C-I bond makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The key initiating step is the oxidative addition of a low-valent metal catalyst, typically Palladium(0), into the C-I bond.[4][10][11]
Mechanistic Causality: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the C-I bond, forming a Pd(II) intermediate. This is the rate-determining step and is highly favorable for iodides.[4]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Catalyst Precursor and Ligand: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).
-
Solvent and Substrate Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add this compound (1.0 equiv.). Causality: The base is crucial for the transmetalation step, activating the organoboron species. Water and co-solvents are often necessary for solubility and to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-24 hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the coupled product, a 1,1-diethoxy-2-aryl-ethane.
Synthetic Utility: A Masked Aldehyde
The primary value of this compound in multi-step synthesis is its function as a protected 2-iodoacetaldehyde. The acetal group is stable to a wide range of nucleophilic and organometallic reagents, allowing for selective modification at the C-I bond. Following functionalization, the acetal can be easily hydrolyzed under mild acidic conditions to reveal the aldehyde, providing access to a diverse array of α-substituted acetaldehyde derivatives.
Caption: General synthetic workflow using the reagent as a masked aldehyde.
Data Summary
For context, the reactivity of the C-I bond can be understood quantitatively by comparing its properties to other carbon-halogen bonds.
| Bond Type | Average Bond Length (pm) | Average Bond Dissociation Energy (kJ/mol) |
| C-F | 135 | 485 |
| C-Cl | 177 | 328 |
| C-Br | 194 | 276 |
| C-I | 214 | 240 |
| Table 1: Comparison of Carbon-Halogen Bond Properties. The C-I bond's low BDE is the primary driver of its high reactivity in both substitution and oxidative addition reactions.[4] |
Conclusion
The carbon-iodine bond in this compound is a highly reactive and synthetically valuable functional group. Its lability, stemming from a low bond dissociation energy, makes it an excellent leaving group in Sₙ2 reactions and a prime site for oxidative addition in metal-catalyzed cross-coupling. By carefully selecting reagents and conditions, chemists can steer the reaction pathway towards either substitution or elimination. The inherent nature of the molecule as a protected aldehyde synthon further broadens its applicability, enabling the synthesis of complex α-functionalized aldehydes. This guide has provided the theoretical framework, mechanistic insights, and practical protocols necessary for leveraging the unique reactivity of this versatile building block in modern organic synthesis.
References
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- Unknown Author. (n.d.). Elimination Reactions.
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- Schaumann, E. (n.d.). Product Class 3: One Saturated Carbon−Iodine Bond. Science of Synthesis, 35.3.
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Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Riguet, E., Klement, I., & Knochel, P. (2006). Transition-metal-catalyzed sequential cross-coupling of bis(iodozincio)methane and -ethane with two different organic halides. Chemistry, 12(3), 721-6.
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Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
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- Schmitz, G. (1999). Kinetics and mechanism of the iodate-iodide reaction and other related reactions. Physical Chemistry Chemical Physics, 1, 1909.
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-
VDOC.PUB. (n.d.). Metal-catalyzed Cross-coupling Reactions (2 Volume Set) [PDF]. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 7.S: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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Methodological & Application
The Versatile Electrophile: A Guide to Nucleophilic Substitution Reactions with 1,1-Diethoxy-2-iodoethane
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of nucleophilic substitution reactions utilizing 1,1-diethoxy-2-iodoethane. Also known as iodoacetaldehyde diethyl acetal, this versatile reagent serves as a valuable building block in organic synthesis, enabling the introduction of a protected acetaldehyde moiety. This document elucidates the underlying mechanistic principles, offers detailed, field-tested protocols for a range of nucleophiles, and presents quantitative data to facilitate experimental design and optimization. By explaining the causality behind experimental choices, this guide aims to empower researchers to confidently and effectively employ this compound in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional molecule featuring a primary alkyl iodide and an acetal protecting group. This unique structure makes it an excellent electrophile for SN2 reactions, allowing for the facile introduction of a diethoxyethyl group onto a variety of nucleophiles. The primary carbon-iodine bond is highly susceptible to nucleophilic attack, while the acetal functionality remains stable under basic and neutral conditions, masking a reactive aldehyde. This latent carbonyl group can be deprotected under acidic conditions, providing a strategic two-carbon extension that is invaluable in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.
The reactivity of this compound is primarily governed by the principles of the SN2 (bimolecular nucleophilic substitution) mechanism. This implies a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For successful SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[1]
This guide will detail the application of this compound in reactions with a diverse array of nucleophiles, including oxygen, nitrogen, and sulfur-based species.
Mechanistic Overview: The SN2 Pathway
The nucleophilic substitution reactions of this compound predominantly follow an SN2 pathway. The choice of a primary alkyl iodide as the substrate strongly favors this mechanism over the alternative SN1 pathway, which proceeds through a carbocation intermediate.
Figure 1: General SN2 mechanism for this compound.
Key Features of the SN2 Reaction with this compound:
-
Concerted Mechanism: The bond formation between the nucleophile and the carbon, and the bond cleavage between the carbon and the iodide leaving group occur simultaneously.[1]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[2]
-
Stereochemistry: If the electrophilic carbon were chiral, the reaction would proceed with an inversion of configuration (a Walden inversion).[2]
-
Rate Law: The reaction is bimolecular, with the rate depending on the concentrations of both the electrophile and the nucleophile (Rate = k[Substrate][Nucleophile]).
-
Substrate Steric Hindrance: As a primary halide, this compound exhibits minimal steric hindrance at the reaction center, making it an ideal substrate for SN2 reactions.[3]
Application Notes and Protocols
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. These protocols are designed to be self-validating, with explanations for key experimental choices.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1] This reaction is highly efficient for primary alkyl halides like this compound.
Protocol 1: Synthesis of 1,1,3-Triethoxypropane
This protocol describes the reaction of this compound with sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Rationale: Anhydrous conditions are crucial to prevent the reaction of the highly basic alkoxide with water. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Addition of Electrophile: To the stirred solution of sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Rationale: Heating increases the reaction rate. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
-
Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Partition the residue between diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether (2x). d. Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.
-
Rationale: The aqueous workup removes inorganic salts and any remaining ethanol. The ammonium chloride wash helps to neutralize any residual base. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 1,1,3-triethoxypropane by fractional distillation under reduced pressure.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Ethanol | Serves as both the solvent and the conjugate acid of the nucleophile. |
| Base | Sodium Ethoxide | A strong base to ensure complete deprotonation of any residual alcohol and to act as the nucleophile. |
| Temperature | Reflux | To accelerate the SN2 reaction rate. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion, monitored by TLC. |
N-Alkylation: Synthesis of Protected Aminoacetaldehydes
This compound is an excellent reagent for the synthesis of N-substituted aminoacetaldehyde diethyl acetals, which are precursors to valuable aminoaldehydes.
The Gabriel synthesis provides a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with ammonia.[4][5]
Protocol 2: Synthesis of N-(2,2-Diethoxyethyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation and leaving the phthalimide anion highly nucleophilic.[6]
-
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the solution and stir the mixture at 80-100 °C.
-
Reaction: Monitor the reaction by TLC until the starting iodide is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and dichloromethane. b. Separate the layers and extract the aqueous phase with dichloromethane (2x). c. Combine the organic layers, wash with water and then brine to remove DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude N-(2,2-diethoxyethyl)phthalimide can often be purified by recrystallization from a suitable solvent such as ethanol/water.
Subsequent Deprotection (Ing-Manske Procedure):
The resulting N-alkylphthalimide can be cleaved to yield the primary amine using hydrazine hydrate.[5][6]
-
Dissolve the N-(2,2-diethoxyethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) and reflux the mixture for 2-4 hours.
-
A white precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Concentrate the filtrate to obtain the crude aminoacetaldehyde diethyl acetal, which can be purified by distillation.
Figure 2: Workflow for the Gabriel synthesis of aminoacetaldehyde diethyl acetal.
Direct alkylation of anilines with this compound can be achieved, though care must be taken to control the extent of alkylation. The use of a mild base is often necessary to neutralize the HI formed during the reaction.
Protocol 3: Synthesis of N-(2,2-Diethoxyethyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine aniline (2.0 equivalents), potassium carbonate (1.5 equivalents), and acetonitrile.
-
Rationale: Using an excess of the amine helps to minimize dialkylation.[7] Potassium carbonate is a mild, insoluble base that neutralizes the HI byproduct without promoting significant side reactions.
-
-
Addition of Electrophile: Add this compound (1.0 equivalent) and heat the mixture to reflux.
-
Reaction: Monitor the reaction by TLC. The reaction may require 12-24 hours for completion.
-
Workup: a. Cool the reaction mixture and filter to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Aniline (2.0 eq.) | Excess amine minimizes dialkylation. |
| Base | K₂CO₃ (1.5 eq.) | Mild base to neutralize HI formed. |
| Solvent | Acetonitrile | Polar aprotic solvent suitable for SN2 reactions. |
| Temperature | Reflux | To drive the reaction to completion. |
S-Alkylation: Synthesis of Thioethers and Thioesters
Sulfur nucleophiles are generally "soft" and highly effective in SN2 reactions with primary iodides.
Thiolates, generated from thiols and a base, readily displace the iodide to form thioethers (sulfides).
Protocol 4: Synthesis of 2,2-Diethoxyethyl Phenyl Sulfide
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add thiophenol (1.0 equivalent) dropwise. Stir for 30 minutes at 0 °C.
-
Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic thiolate.
-
-
Alkylation: Add this compound (1.05 equivalents) to the thiolate solution at 0 °C and allow the reaction to warm to room temperature.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Potassium thioacetate is an excellent nucleophile for introducing a protected thiol group, which can be later hydrolyzed to the free thiol.
Protocol 5: Synthesis of S-(2,2-Diethoxyethyl) Ethanethioate
Materials:
-
This compound
-
Potassium thioacetate
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF in a round-bottom flask.
-
Addition of Electrophile: Add this compound (1.0 equivalent) and stir the mixture at room temperature.
-
Reaction: The reaction is typically exothermic and may be complete within 1-3 hours. Monitor by TLC.
-
Workup: a. Pour the reaction mixture into water and extract with diethyl ether (3x). b. Combine the organic extracts and wash with water (to remove DMF) and brine. c. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The product is often of high purity after workup but can be further purified by distillation under reduced pressure if necessary.
Azide Formation
The reaction with sodium azide provides a straightforward route to 2-azido-1,1-diethoxyethane, a precursor for the corresponding amine via reduction or for use in click chemistry.
Protocol 6: Synthesis of 2-Azido-1,1-diethoxyethane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMF or DMSO.
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all safety protocols.
-
-
Addition of Electrophile: Add this compound (1.0 equivalent) and heat the mixture to 50-70 °C.
-
Reaction: Stir for 4-8 hours, monitoring by TLC.
-
Workup: a. Cool the mixture and pour into a large volume of water. b. Extract with diethyl ether (3x). c. Combine the organic layers and wash thoroughly with water to remove the solvent, then wash with brine. d. Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Caution: Do not distill the crude azide unless necessary and with appropriate safety precautions, as organic azides can be thermally unstable.
-
-
Purification: The product is typically used in the next step without further purification. If necessary, purification can be attempted by careful column chromatography.
Summary and Outlook
This compound is a highly effective and versatile electrophile for SN2 reactions, enabling the synthesis of a wide range of functionalized acetals. Its utility stems from the high reactivity of the primary iodide and the stability of the acetal protecting group. The protocols outlined in this guide provide a robust starting point for researchers looking to incorporate this valuable building block into their synthetic strategies. The predictable reactivity and straightforward reaction conditions make it an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science where the controlled introduction of functional groups is paramount.
References
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Cambridge University Press. Gabriel Synthesis (Ing-Manske Procedure). [Link]
-
Wikipedia. Gabriel synthesis. [Link]
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PrepChem. Synthesis of 2,2-diethoxyethyl isothiocyanate. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Patsnap. Method for preparing aminoacetaldehyde dimethyl acetal. [Link]
- Google Patents. Process for preparing aminoacetaldehyde dialkyl acetals.
-
Organic Syntheses. nitroacetaldehyde diethyl acetal. [Link]
-
Patsnap. Synthesis method of 2, 2-ethoxyethanol. [Link]
-
Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. [Link]
- Google Patents. Method for preparing aminoacetaldehyde dimethyl acetal.
-
ResearchGate. Catalytic N-Alkylation of Anilines. [Link]
-
PubMed. Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. [Link]
-
Wikipedia. Aminoacetaldehyde diethylacetal. [Link]
-
YouTube. SN2 reactions of enamines and alkyl halides. [Link]
-
PubMed Central. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. [Link]
-
Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]
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Organic Syntheses. Org. Synth. 2022, 99, 234-250. [Link]
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Royal Society of Chemistry. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. [Link]
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Application Notes and Protocols: The Strategic Use of 1,1-Diethoxy-2-iodoethane as a Precursor for the 2,2-Diethoxyethyl (DEE) Protecting Group
Introduction: Navigating the Complexities of Multi-Step Synthesis with the 2,2-Diethoxyethyl Protecting Group
In the landscape of modern organic synthesis, the success of complex molecular construction often hinges on the strategic implementation of protecting groups.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling chemists to exert precise control over chemical transformations.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[2]
This application note introduces 1,1-diethoxy-2-iodoethane as a versatile precursor for the installation of the 2,2-diethoxyethyl (DEE) protecting group for alcohols and amines. The DEE group is an acetal, a class of functional groups renowned for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, hydrides, and many oxidizing and reducing agents.[3][4] This robustness makes the DEE group an invaluable tool for synthetic chemists, particularly in the development of pharmaceuticals and other complex organic molecules.
Herein, we provide a comprehensive guide to the application of this compound, detailing the mechanistic underpinnings of the protection and deprotection steps, providing field-tested protocols, and offering insights into the stability and characterization of DEE-protected compounds.
The Chemistry of the 2,2-Diethoxyethyl (DEE) Protecting Group
The utility of this compound lies in its ability to introduce the DEE group via a straightforward nucleophilic substitution reaction. The resulting DEE-protected alcohol or amine contains an acetal functionality that is readily cleaved under mild acidic conditions to regenerate the parent functional group.
Mechanism of Protection: A Classic SN2 Alkylation
The protection of alcohols and amines with this compound proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism.
-
For Alcohols: The alcohol is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of this compound, displacing the iodide leaving group to form the O-DEE protected ether. This is a variation of the well-established Williamson ether synthesis.[5]
-
For Amines: Primary and secondary amines are sufficiently nucleophilic to directly displace the iodide from this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen iodide (HI) generated during the reaction, preventing the formation of ammonium salts. A common challenge in the N-alkylation of amines is over-alkylation, where the product amine, which is often more nucleophilic than the starting amine, reacts further with the alkylating agent.[6] This can be mitigated by using an excess of the starting amine.
Mechanism of Deprotection: Acid-Catalyzed Acetal Hydrolysis
The removal of the DEE protecting group is achieved through acid-catalyzed hydrolysis of the acetal moiety.[7] The reaction is initiated by protonation of one of the acetal oxygens, followed by the departure of an ethanol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation and elimination of the second ethanol molecule, followed by tautomerization, regenerates the parent alcohol or amine and produces 2-hydroxyacetaldehyde, which exists in equilibrium with its hydrate.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals. This compound should be handled with care as alkyl iodides are potent alkylating agents.
Protocol 1: Protection of a Primary Alcohol with the DEE Group
This protocol describes a general procedure for the O-alkylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add this compound dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Primary Amine with the DEE Group
This protocol provides a general method for the N-alkylation of a primary amine, adapted from analogous procedures for N-alkylation with halo-ethers.
Materials:
-
Primary amine (2.0 equiv)
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the primary amine, anhydrous potassium carbonate, and acetonitrile.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N,N-di-DEE protected amine by flash column chromatography or distillation.
Protocol 3: Deprotection of a DEE-Protected Alcohol or Amine
This protocol outlines the acid-catalyzed hydrolysis to remove the DEE protecting group.
Materials:
-
DEE-protected substrate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DEE-protected substrate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add 2 M HCl dropwise until the pH of the solution is approximately 1-2.
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar product.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol or amine as necessary.
Data Presentation: Stability of the DEE Protecting Group
The acetal nature of the DEE group confers stability across a broad spectrum of reaction conditions. The following table summarizes the expected stability of the DEE group, making it a versatile choice for multi-step syntheses.
| Reagent Class | Specific Examples | Stability of DEE Group | Citation for Acetal Stability |
| Strong Bases | n-BuLi, LDA, NaH, NaOH, KOtBu | Stable | [3] |
| Nucleophiles | Grignard reagents (RMgX), Organolithiums (RLi) | Stable | [3] |
| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H, H₂/Pd | Stable | [3] |
| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin, MnO₂ | Stable | [4] |
| Acidic Conditions | HCl, H₂SO₄, TFA, PPTS, Lewis Acids | Labile | [7] |
Visualization of Synthetic Workflow
Protection and Deprotection Cycle
Caption: Mechanistic overview of the SN2 protection and acid-catalyzed deprotection for the DEE group.
Conclusion
This compound serves as an effective and practical precursor for the introduction of the 2,2-diethoxyethyl (DEE) protecting group for alcohols and amines. The inherent stability of the resulting acetal to a wide range of basic, nucleophilic, and reductive conditions, coupled with its facile removal under mild acidic conditions, makes the DEE group a valuable addition to the synthetic chemist's toolbox. The protocols and data presented herein provide a solid foundation for the successful application of this protecting group strategy in the synthesis of complex molecules, empowering researchers and professionals in drug development and chemical sciences to achieve their synthetic goals with greater efficiency and selectivity.
References
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Asymmetric Catalyst. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Yunus, W. M. Z. W., & Othman, R. (2012). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. ResearchGate. Retrieved from [Link]
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Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]
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Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
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LibreTexts. (2023). 18.2 Synthesis of Ethers. Chemistry LibreTexts. Retrieved from [Link]
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Asymmetric Catalyst. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. Retrieved from [Link]
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Asymmetric Catalyst. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
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Frostburg State University Chemistry Department. (2018). Synthesis of Amides. YouTube. Retrieved from [Link]
-
jOeCHEM. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. Retrieved from [Link]
-
Zaragoza, F. (2021). Alkylation of Alcohols, Part 1b. YouTube. Retrieved from [Link]
-
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric Catalyst. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Strieth-Kalthoff, F., et al. (2022). Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation. Journal of the American Chemical Society, 144(35), 15967-15974.
-
Khan Academy. (2024). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry | Khan Academy. YouTube. Retrieved from [Link]
- da Silva, R. C., & de Oliveira, A. C. (2020). Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies.
-
LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. Chem-Station International Edition. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted Aminoacetaldehyde Diethyl Acetals
Protocol for the Reaction of 1,1-Diethoxy-2-iodoethane with Amines
Abstract
This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using this compound. This reaction is a cornerstone for synthesizing N-substituted 2,2-diethoxyethanamines, which serve as crucial protected precursors to N-substituted aminoacetaldehydes. These building blocks are of significant interest in medicinal chemistry and drug development, forming the backbone of various pharmaceuticals and complex organic molecules.[1][2] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, discusses critical parameters for reaction optimization, and outlines necessary safety precautions.
Scientific Principles and Mechanistic Insights
The reaction of an amine with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] Understanding the mechanism is paramount for troubleshooting and optimizing the synthesis.
1.1. The SN2 Mechanism
In this process, the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic methylene carbon (the carbon bonded to iodine) of the this compound molecule.[4] This attack occurs from the backside relative to the iodine atom, leading to an inversion of stereochemistry if the carbon were chiral. Simultaneously, the carbon-iodine bond breaks, and the iodide ion is expelled as a leaving group. Iodine is an excellent leaving group due to its large size and the stability of the resulting iodide anion (I⁻).
The acetal functional group, –CH(OEt)₂, is stable under the neutral or slightly basic conditions of the alkylation, effectively protecting the aldehyde moiety.[5] This protection is crucial as a free aldehyde would be incompatible with the amine nucleophile, leading to imine formation.[6]
1.2. Critical Consideration: Over-Alkylation
A significant challenge in the alkylation of primary amines is the potential for over-alkylation.[7] The secondary amine product is often more nucleophilic than the starting primary amine. Consequently, it can compete for the remaining this compound, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[4]
Strategies to Promote Mono-alkylation:
-
Stoichiometry: Employing a significant excess of the starting amine (typically 2-5 equivalents) relative to the alkylating agent is the most common strategy. This statistically favors the reaction of the iodoethane with the more abundant primary amine.[3]
-
Controlled Addition: Slow, dropwise addition of the this compound to the amine solution can help maintain a low concentration of the alkylating agent, further reducing the likelihood of the product reacting a second time.
1.3. Role of the Base
The SN2 reaction produces one equivalent of hydroiodic acid (HI). This strong acid will protonate a starting amine molecule, forming an ammonium salt. This salt is no longer nucleophilic and is effectively removed from the reaction.[6] To prevent this, a non-nucleophilic base is typically added to neutralize the HI as it is formed. Common choices include triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃).
Experimental Protocol: Synthesis of N-Benzyl-2,2-diethoxyethan-1-amine
This protocol details a representative procedure for the reaction of a primary amine (benzylamine) with this compound.
2.1. Materials and Equipment
-
Reagents:
-
This compound (CAS 51806-20-3)[8]
-
Benzylamine (≥99%)
-
Triethylamine (Et₃N, ≥99%), distilled
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Syringes and needles
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
2.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add benzylamine (2.0 eq) and anhydrous acetonitrile (approx. 0.2 M relative to the limiting reagent).
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Flush the flask with nitrogen.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the reaction mixture dropwise over 5 minutes at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 16-24 hours. The formation of triethylammonium iodide may be observed as a white precipitate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 20% EtOAc/Hexanes). Visualize spots using UV light and/or a potassium permanganate stain. The disappearance of the limiting reagent (iodoethane) indicates completion.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the pure N-benzyl-2,2-diethoxyethan-1-amine.
Data Summary and Optimization
The choice of base, solvent, and temperature can significantly impact reaction efficiency and selectivity. The following table provides general guidelines for adapting the protocol to various amine substrates.
| Amine Type | Typical Base | Recommended Solvent | Temperature (°C) | Notes and Considerations |
| Primary Aliphatic | Et₃N, K₂CO₃ | Acetonitrile, DMF | 25 - 50 | Highly nucleophilic; use a 2-3 fold excess of amine to prevent over-alkylation. Reaction is typically fast. |
| Secondary Aliphatic | Et₃N, DIPEA | Acetonitrile, THF | 25 - 60 | Less prone to over-alkylation, but sterically hindered amines may require heating to proceed at a reasonable rate. |
| Primary Aromatic | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 50 - 100 | Less nucleophilic than aliphatic amines. Requires more forcing conditions (higher temperature, stronger base, polar aprotic solvent). |
| Secondary Aromatic | NaH, K₂CO₃ | DMF, DMSO | 60 - 120 | Significantly less nucleophilic. May require strong bases like sodium hydride to deprotonate the amine first. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of volatile and potentially toxic reagents.
-
Reagent Hazards:
-
This compound: This compound is a combustible liquid and is toxic if swallowed or inhaled. It causes skin and serious eye irritation.[8]
-
Amines: Many amines are corrosive, flammable, and have strong, unpleasant odors. They can cause severe skin burns and eye damage.
-
Solvents: Acetonitrile and other organic solvents are flammable and have associated toxicities. Avoid heat sources and ensure proper grounding of equipment.
-
References
-
Baoran Chemical. (n.d.). What is amino acetaldehyde dimethyl acetal used for? Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]
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preparation of substituted vinyl ethers from 1,1-Diethoxy-2-iodoethane
An Application Guide to the Synthesis of Ketene Diethyl Acetal from 1,1-Diethoxy-2-iodoethane
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the preparation of ketene diethyl acetal, a versatile substituted vinyl ether, through the base-mediated dehydroiodination of this compound. Vinyl ethers are crucial building blocks in organic synthesis and intermediates in the development of novel therapeutics.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, optimized protocols, and practical considerations for this synthesis. We will explore the causality behind experimental choices, present a self-validating protocol, and ground all claims in authoritative scientific literature.
Introduction: The Synthetic Value of Vinyl Ethers
Vinyl ethers, or enol ethers, are a class of organic compounds featuring an alkene directly attached to an ether oxygen.[3] Their electron-rich double bond makes them highly reactive and valuable intermediates in a variety of transformations, including Diels-Alder reactions, Claisen rearrangements, and polymerizations.[3][4] In the pharmaceutical landscape, the vinyl ether moiety is leveraged in prodrug design, where its acid-labile nature can be exploited for targeted drug release in specific physiological environments.[5][6]
While numerous methods exist for vinyl ether synthesis, such as the addition of alcohols to alkynes or transition metal-catalyzed transetherification, elimination reactions of halo-acetals offer a direct and efficient route.[3][4] This guide focuses on the synthesis of ketene diethyl acetal from this compound (also known as iodoacetaldehyde diethyl acetal[7]), a process predicated on the principles of a bimolecular elimination (E2) reaction.
Reaction Mechanism: An E2-Mediated Pathway
The conversion of this compound to ketene diethyl acetal is a classic example of a dehydrohalogenation reaction, which proceeds via an E2 (elimination, bimolecular) mechanism. This pathway is a single, concerted step where bond-breaking and bond-forming occur simultaneously.[8][9]
Key Mechanistic Steps:
-
Proton Abstraction: A strong, sterically hindered base approaches the this compound substrate. It selectively abstracts the acidic proton from the α-carbon (C1), the carbon atom bearing the two ethoxy groups. This proton is rendered acidic by the electron-withdrawing effect of the adjacent oxygen atoms.
-
Pi Bond Formation: As the C-H bond is broken, the corresponding electrons pivot to form a new pi (π) bond between the α-carbon (C1) and the β-carbon (C2).
-
Leaving Group Departure: Simultaneously, the iodide ion—an excellent leaving group due to its large size and ability to stabilize a negative charge—is ejected from the β-carbon.
This concerted process avoids the formation of a carbocation intermediate, which is characteristic of an E1 reaction, and is favored by the use of a strong base.[10]
Caption: E2 mechanism for the formation of ketene diethyl acetal.
Experimental Design & Protocol Validation
Rationale for Reagent and Condition Selection (Expertise & Experience)
The success of this elimination reaction hinges on the careful selection of the base and solvent to maximize the yield of the desired vinyl ether while minimizing side reactions, such as substitution (SN2).
-
Choice of Base: The ideal base should be strong enough to deprotonate the α-carbon but be a poor nucleophile to avoid attacking the β-carbon, which would lead to an SN2 substitution product.
-
Potassium tert-butoxide (t-BuOK): This is often the base of choice. Its bulky nature creates significant steric hindrance, making it an excellent non-nucleophilic base.
-
Sodium Hydride (NaH): Another strong, non-nucleophilic base that can be effective. It requires careful handling due to its reactivity with moisture.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic amine base that is often used for mild elimination reactions.
-
-
Choice of Solvent: The solvent must be anhydrous, as water would protonate the strong base, and it should effectively solvate the reactants.
-
Tetrahydrofuran (THF): A common choice, as it is a polar aprotic solvent that dissolves the substrate and the base's counter-ion well.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can accelerate E2 reactions but can be more difficult to remove during workup.
-
tert-Butanol: When using t-BuOK, tert-butanol is a suitable solvent, as it is the conjugate acid of the base and will not interfere with the reaction.
-
-
Temperature: The reaction is typically run at room temperature or with gentle heating. Higher temperatures can favor elimination over substitution but may also lead to polymerization of the vinyl ether product. Monitoring the reaction is crucial.
Quantitative Data Summary
The following table summarizes representative conditions for the synthesis. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base (Equivalents) | Potassium tert-butoxide (1.2 eq) | Sodium Hydride (1.2 eq) | A slight excess of a strong, non-nucleophilic base ensures complete deprotonation and drives the reaction to completion. |
| Solvent | Anhydrous THF | Anhydrous DMF | Polar aprotic solvents favor the E2 pathway. THF is easier to remove, while DMF can increase reaction rates. |
| Temperature | 25 °C to 50 °C | 25 °C | Gentle heating can overcome the activation energy. Room temperature is often sufficient and minimizes side reactions. |
| Reaction Time | 4-12 hours | 6-16 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until starting material is consumed. |
| Typical Yield | 75-90% | 70-85% | Yields are contingent on effective purification to remove salts and unreacted base. |
Detailed Step-by-Step Protocol
This protocol describes the synthesis of ketene diethyl acetal using potassium tert-butoxide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add potassium tert-butoxide (1.2 eq). Add anhydrous THF via syringe to create a suspension.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous THF. Add this solution dropwise to the stirring suspension of the base at room temperature over 15-20 minutes. An exotherm may be observed.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate) or by GC-MS analysis of quenched aliquots. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product is volatile. Use minimal heating.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure ketene diethyl acetal.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
Broader Applications & Conclusion
The protocol detailed herein provides a robust and scalable method for producing ketene diethyl acetal, a valuable substituted vinyl ether. The principles of this E2 reaction are fundamental to organic synthesis and can be adapted for related substrates. For professionals in drug development, the resulting vinyl ether serves as a versatile intermediate for constructing complex molecular architectures or as a component in advanced drug delivery systems.[1] The stability of the acetal under basic conditions, contrasted with its lability in acid, makes it an orthogonal protecting group and a functional handle for pH-triggered release strategies.[5] By understanding the mechanistic underpinnings and optimizing the reaction conditions, researchers can efficiently access this important synthetic building block.
References
-
van den Bossche, J., Shin, J., Shum, P., & Thompson, D. H. (2006). Design, synthesis and application of vinyl ether compounds for gene and drug delivery. Journal of Controlled Release, 116(2), e1-e3. [Link]
-
Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie, 25, 9-18. [Link]
- Google Patents. (Date not available). A kind of method for producing vinyl ether. CN111348991A.
-
Organic Syntheses. (Date not available). Vinyl Acetate. [Link]
-
Obora, Y., & Ishii, Y. (Date not available). Organic Syntheses Procedure. [Link]
-
Kim, H., et al. (2014). Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles. Macromolecules, 47(14), 4605–4613. [Link]
- Google Patents. (1996). Process for preparing acetaldehyde diethyl acetal. US5527969A.
- Google Patents. (1968).
-
ResearchGate. (2010). Methods for Vinyl Ether Synthesis. [Link]
-
PubChem. (Date not available). This compound. [Link]
-
ResearchGate. (2024). Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
- Google Patents. (2007). Process for the preparation of vinyl ether compounds. EP1803701A1.
-
ResearchGate. (2018). (A) INVDA reaction between a vinyl ether masked drug (inactive) and the.... [Link]
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. [Link]
-
YouTube. (2016). Organic Chemistry Elimination Reactions - E1, E2, E1CB. [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
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- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. This compound | C6H13IO2 | CID 12504791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Iodoacetaldehyde Diethyl Acetal in Natural Product Synthesis
Introduction: The Strategic Role of a Specialized C2 Synthon
In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. Iodoacetaldehyde diethyl acetal emerges as a highly valuable, yet specialized, two-carbon electrophile. Its structure combines two key features: a diethyl acetal that serves as a robust protecting group for a latent aldehyde functionality, and a primary iodide that acts as a potent leaving group for nucleophilic substitution.[1]
The acetal moiety is stable under a wide range of basic, organometallic, and reductive conditions, allowing for extensive molecular elaboration before its deprotection is required.[1] The carbon-iodine bond is significantly more reactive than its chloro- or bromo-analogs, facilitating efficient carbon-carbon bond formation, often under milder conditions and with higher yields. This enhanced reactivity makes iodoacetaldehyde diethyl acetal an ideal reagent for the alkylation of sensitive or sterically hindered nucleophiles, a common challenge in the assembly of complex natural products.[2]
This document provides an in-depth guide to the application of iodoacetaldehyde diethyl acetal, focusing on its use in the alkylation of ketone enolates—a cornerstone reaction for constructing the backbones of polyketide and other complex natural products.
Core Application: Enolate Alkylation for Polyketide Chain Elaboration
A frequent strategic challenge in the synthesis of natural products like macrolides and polyethers is the controlled, sequential addition of two-carbon units.[3] Iodoacetaldehyde diethyl acetal is perfectly suited for this task, serving as a synthetic equivalent of an acetaldehyde enolate cation (+CH2CHO).
The primary application involves the SN2 reaction between a pre-formed metal enolate and the iodoacetal. This reaction introduces a –CH2CH(OEt)2 fragment, which can then be deprotected under mild acidic conditions to reveal a terminal aldehyde. This newly installed aldehyde is then poised for a variety of subsequent transformations, such as Wittig reactions, aldol additions, or further oxidation, enabling the stepwise elongation of the carbon skeleton.
Mechanistic Rationale & Causality
The success of this alkylation hinges on several key principles of physical organic chemistry:
-
Enolate Formation: The reaction is initiated by the deprotonation of a carbonyl compound at the α-position using a strong, non-nucleophilic base.[4][5] Lithium diisopropylamide (LDA) is the base of choice in many research settings due to its ability to rapidly and quantitatively generate the lithium enolate, even from less acidic ketones, thereby minimizing self-condensation side reactions.[4] The choice of a strong base is critical; weaker bases like alkoxides would result in an equilibrium mixture of the ketone and the enolate, leading to undesired side reactions.[4]
-
The SN2 Reaction: The generated enolate, a potent carbon-based nucleophile, attacks the electrophilic carbon of iodoacetaldehyde diethyl acetal.[4][5] The iodide is an excellent leaving group, ensuring a rapid and irreversible SN2 displacement. The reaction is typically conducted at low temperatures (e.g., -78 °C) to control reactivity and enhance selectivity.
-
Acetal Stability & Deprotection: The diethyl acetal remains inert throughout the strongly basic alkylation step. Following purification of the alkylated product, the acetal can be readily hydrolyzed using aqueous acid (e.g., HCl, PTSA) to unveil the aldehyde. This orthogonality is a critical design feature of the reagent.[6]
Detailed Experimental Protocol: Alkylation of 2-Methylcyclohexanone
This protocol provides a representative procedure for the alkylation of a ketone enolate with iodoacetaldehyde diethyl acetal.
Objective: To synthesize 2-methyl-2-(2,2-diethoxyethyl)cyclohexan-1-one.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
2-Methylcyclohexanone, freshly distilled
-
Iodoacetaldehyde diethyl acetal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer, oven-dried and assembled under an inert atmosphere (N₂ or Ar).
Procedure:
-
LDA Preparation (In situ): a. To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous THF (80 mL) and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (2.3 mL, 16.5 mmol). c. Slowly add n-BuLi (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe. d. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C before proceeding.
-
Enolate Formation: a. In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone (1.5 g, 13.4 mmol) in anhydrous THF (20 mL). b. Using a cannula or syringe, add the ketone solution dropwise to the cold (-78 °C) LDA solution over 10 minutes. c. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: a. Add iodoacetaldehyde diethyl acetal (4.9 g, 20.1 mmol) to the enolate solution dropwise via syringe. b. Allow the reaction mixture to stir at -78 °C for 2 hours. c. After 2 hours, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). b. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). c. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 95:5 mixture of hexanes:ethyl acetate as eluent) to yield the pure product.
Data Summary & Expected Outcomes
The efficiency of the alkylation can vary based on the substrate and specific conditions. The following table summarizes typical outcomes for this class of reaction.
| Ketone Substrate | Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | LDA | Iodoacetaldehyde diethyl acetal | THF | -78 to RT | 12 | 85-95 |
| 2-Methylcyclohexanone | LDA | Iodoacetaldehyde diethyl acetal | THF | -78 to RT | 14 | 75-85 |
| Acetophenone | NaH | Iodoacetaldehyde diethyl acetal | THF/DMF | 0 to RT | 10 | 70-80 |
Visualization of Workflow and Mechanism
A clear understanding of the process flow and underlying chemical transformations is essential for successful execution.
Caption: Experimental workflow for the alkylation of a ketone enolate.
Sources
- 1. CN113045394A - Method for synthesizing alpha-iodo-beta keto acetal compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. fiveable.me [fiveable.me]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Navigating the Reactivity of 1,1-Diethoxy-2-iodoethane: Protocols for Base-Mediated Elimination and Substitution Pathways
An Application Guide for Researchers
Abstract
1,1-Diethoxy-2-iodoethane is a versatile bifunctional molecule featuring a stable acetal protecting group and a reactive primary alkyl iodide. This unique structure makes it a valuable precursor in organic synthesis, primarily through base-mediated reactions. The outcome of these reactions is critically dependent on the nature of the base and the reaction conditions, leading predominantly to elimination products or, under specific circumstances, substitution products. This guide provides an in-depth analysis of the mechanistic principles governing these transformations, offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development. We will explore the E2 elimination pathway to generate valuable ketene acetals and discuss the competing SN2 substitution pathway, providing the necessary insights to control and optimize these reactions for desired synthetic outcomes.
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound serves as a masked acetaldehyde enolate equivalent. The diethoxyacetal group is stable under basic and nucleophilic conditions, allowing for selective reactions at the C-I bond. The primary iodide is an excellent leaving group, positioned adjacent to a proton (α-proton to the acetal), setting the stage for facile elimination reactions. Understanding the interplay between the substrate's structure, the base's properties (strength and steric bulk), and the solvent is paramount to harnessing its full synthetic potential.
The two primary pathways mediated by bases are:
-
β-Elimination (E2): The dominant pathway with strong bases, yielding 1,1-diethoxyethene (ketene diethyl acetal). This reaction is a cornerstone for generating ketene equivalents used in cycloadditions and other carbon-carbon bond-forming reactions.
-
Nucleophilic Substitution (SN2): A potential competing pathway where a nucleophilic base displaces the iodide. This is generally a minor pathway but can be influenced by the choice of a less sterically hindered base and lower temperatures.
The Dominant Pathway: E2 Elimination for the Synthesis of Ketene Diethyl Acetal
The dehydrohalogenation of this compound is most commonly achieved via a bimolecular (E2) mechanism.[1][2] This process is concerted, meaning all bond-breaking and bond-forming events occur in a single, fluid step.
Mechanistic Insight
In the E2 mechanism, the base abstracts a proton from the β-carbon (the carbon adjacent to the iodide-bearing α-carbon) at the same time the C-I bond cleaves and a π-bond forms between the α and β carbons.[2][3] The rate of this reaction is dependent on the concentration of both the substrate and the base.[1] Strong, sterically hindered bases such as potassium tert-butoxide (KOtBu) are exceptionally effective because their bulkiness disfavors the competing SN2 attack at the α-carbon, thus leading to a higher yield of the elimination product.[4]
Caption: E2 mechanism for the dehydroiodination of this compound.
Protocol 1: Synthesis of 1,1-Diethoxyethene via E2 Elimination
This protocol details the synthesis of 1,1-diethoxyethene using potassium tert-butoxide, a strong, sterically hindered base that maximizes the yield of the elimination product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, and distillation apparatus.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 244.07 | 10.0 g | 40.97 mmol | 1.0 |
| Potassium tert-butoxide | 112.21 | 5.53 g | 49.16 mmol | 1.2 |
| Anhydrous THF | - | 100 mL | - | - |
Procedure:
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Addition: Add potassium tert-butoxide (5.53 g) and anhydrous THF (60 mL) to the flask. Stir the resulting suspension under nitrogen.
-
Substrate Addition: Dissolve this compound (10.0 g) in anhydrous THF (40 mL) and add it to a dropping funnel. Add the solution dropwise to the stirred KOtBu suspension over 30 minutes. Maintain the internal temperature below 25 °C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield 1,1-diethoxyethene as a colorless liquid.
Caption: Experimental workflow for the synthesis of 1,1-diethoxyethene.
The Competing Pathway: SN2 Nucleophilic Substitution
While elimination is dominant under most basic conditions, the SN2 pathway represents a potential side reaction. In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (iodide), causing an inversion of stereochemistry (though not relevant for this achiral substrate) and displacing the leaving group in a single step.[5]
Mechanistic Considerations
For this compound, an SN2 reaction would involve a nucleophilic base attacking the CH₂I carbon. This pathway competes directly with the E2 pathway, where the same base would act as a Brønsted-Lowry base by abstracting a proton. The outcome is dictated by the base's properties.[2]
-
Strong, less-hindered bases that are also good nucleophiles (e.g., sodium methoxide, CH₃ONa) can increase the proportion of the substitution product.[6]
-
Strong, hindered bases (e.g., KOtBu) are poor nucleophiles and strongly favor elimination.[7]
It's important to note that using sodium ethoxide (NaOEt) as the nucleophile would result in a substitution product (1,1,2-triethoxyethane) that may be difficult to distinguish from side products and may not be the desired outcome.
Caption: SN2 mechanism for the substitution of iodide by a nucleophile (Nu:).
Protocol 2: Williamson-Type Ether Synthesis (Illustrative)
This protocol describes a reaction favoring substitution by using a strong nucleophile that is a moderately strong base, such as sodium methoxide. This should be considered an illustrative example, as elimination will likely remain a significant competing reaction.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Reagent Table:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 244.07 | 5.0 g | 20.48 mmol | 1.0 |
| Sodium methoxide | 54.02 | 1.22 g | 22.53 mmol | 1.1 |
| Anhydrous Methanol | - | 50 mL | - | - |
Procedure:
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.22 g) in anhydrous methanol (50 mL).
-
Substrate Addition: Add this compound (5.0 g) to the solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and carefully pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Washing & Drying: Combine the organic extracts and wash them with brine (40 mL). Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of substitution (1,1-diethoxy-2-methoxyethane) to elimination (1,1-diethoxyethene) products. Purify by column chromatography or distillation if necessary.
Summary of Conditions and Expected Outcomes
The choice of base is the most critical factor in determining the reaction pathway. The following table summarizes the expected outcomes.
| Base | Base Properties | Primary Mechanism | Major Product |
| Potassium tert-butoxide (KOtBu) | Strong, Sterically Hindered | E2 | 1,1-Diethoxyethene |
| Sodium Ethoxide (NaOEt) | Strong, Less Hindered | E2 >> SN2 | 1,1-Diethoxyethene |
| Sodium Methoxide (NaOMe) | Strong, Less Hindered | E2 > SN2 | 1,1-Diethoxyethene (Major), Substitution Product (Minor) |
| Potassium Hydroxide (KOH) in EtOH | Strong, Less Hindered | E2 | 1,1-Diethoxyethene |
Conclusion and Future Applications
Base-mediated reactions of this compound provide a reliable and controllable entry into valuable synthetic intermediates. By selecting a strong, sterically hindered base like potassium tert-butoxide, researchers can efficiently synthesize 1,1-diethoxyethene via an E2 elimination pathway. This product is a powerful tool, serving as a ketene equivalent in [2+2] cycloadditions to form cyclobutanones, a key structure in many natural products and pharmaceuticals. While the SN2 pathway is a competing reaction, understanding its mechanism allows for the minimization of undesired side products. The protocols and mechanistic insights provided herein serve as a robust foundation for chemists to confidently employ this compound in their synthetic campaigns.
References
- Elimination Reactions. (n.d.). AWS.
- Elimination Reactions: E1 and E2 Mechanisms | PDF. (n.d.). Scribd.
-
Vinyl iodide functional group. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound | C6H13IO2 | CID 12504791. (n.d.). PubChem. Retrieved from [Link]
-
E2 mechanism: regioselectivity (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Elimination Reaction - Haloalkanes. (n.d.). CK-12 Foundation. Retrieved from [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
14.10: Reactions of Alkoxides. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. (2022, January 31). YouTube. Retrieved from [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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experimental procedure for using 1,1-Diethoxy-2-iodoethane
An In-Depth Guide to the Experimental Use of 1,1-Diethoxy-2-iodoethane
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of a Bifunctional Building Block
In the landscape of modern organic synthesis, efficiency and molecular complexity are paramount. Chemists often seek reagents that can introduce multiple functionalities in a single, strategic step. This compound (CAS No. 51806-20-3) stands out as a potent and versatile C2 synthon for exactly this purpose.[1][2] At its core, it is a masked acetaldehyde, where the reactive aldehyde is protected as a stable diethyl acetal. This protection allows the iodo- group to undergo a range of nucleophilic substitution reactions without interference from the aldehyde.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood. This guide covers safe handling, core reaction mechanisms, detailed experimental protocols for nucleophilic substitution and subsequent deprotection, and troubleshooting advice to empower chemists to leverage this reagent's full potential.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 51806-20-3 | [1][2] |
| Molecular Formula | C₆H₁₃IO₂ | [1][2] |
| Molecular Weight | 244.07 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | ~69-73 °C (Predicted) | [5] |
| Density | ~1.46 g/cm³ (Predicted) | |
| Solubility | Soluble in most organic solvents. |
Hazard Identification and Safe Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[2]
GHS Hazard Statements:
-
H301 & H331: Toxic if swallowed or if inhaled.[2]
-
H315 & H319: Causes skin and serious eye irritation.[2]
-
H227: Combustible liquid.[2]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[6][7] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles (not safety glasses), and nitrile or neoprene gloves.[6]
-
Handling: Avoid all personal contact, including inhalation and skin/eye contact.[7][8] Keep away from heat, sparks, and open flames.[5] The compound is light and moisture sensitive; store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, opaque container in a cool, dry place.[5]
-
Disposal: Dispose of waste in a designated, approved hazardous waste container, following all local and institutional regulations.[6]
Core Application: A Masked Acetaldehyde for SN2 Reactions
The primary utility of this compound stems from its bifunctional nature. The C-I bond is susceptible to nucleophilic attack, while the diethyl acetal is stable under basic and neutral conditions. This allows for the introduction of a protected two-carbon aldehyde unit onto a wide variety of nucleophiles.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] In this concerted step, the nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced as the leaving group.[4][10] The primary nature of the alkyl iodide and the excellent leaving group ability of iodide favor this pathway.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Alkylation Reactions with 1,1-Diethoxy-2-iodoethane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,1-diethoxy-2-iodoethane. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for introducing the 2,2-diethoxyethyl group, a stable precursor to an acetaldehyde moiety. While a powerful tool, its application in alkylation reactions is often a delicate balance between the desired nucleophilic substitution (SN2) and competing side reactions.
This guide moves beyond simple protocols to explain the causal mechanisms behind common experimental issues. By understanding why a side reaction occurs, you can make informed decisions to optimize your reaction conditions, maximize yield, and ensure the integrity of your target molecule.
Part 1: Core Reaction Pathways: SN2 Alkylation vs. E2 Elimination
At the heart of any troubleshooting effort is a clear understanding of the competing reaction pathways. The primary desired reaction is SN2, where a nucleophile displaces the iodide. However, under basic conditions, a competing bimolecular elimination (E2) pathway is always a possibility, leading to the formation of ketene diethyl acetal.[1][2][3]
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during alkylation reactions in a question-and-answer format.
Issue 1: Low yield of my desired product, with evidence of a volatile, unsaturated byproduct.
Question: "My reaction to alkylate a secondary amine is giving very low yields. GC-MS analysis of the crude mixture shows a major peak with a mass corresponding to C6H12O2, which I suspect is ketene diethyl acetal. What is happening and how can I fix it?"
Answer: This is a classic signature of the reaction being dominated by the E2 elimination pathway.[4][5] In an E2 reaction, the base, instead of the intended nucleophile, abstracts a proton from the carbon adjacent to the carbon-iodine bond. This occurs in a single, concerted step where the proton is removed, a double bond forms, and the iodide leaving group is expelled.[2][3]
The choice of base is the most critical factor influencing the SN2/E2 ratio. Strong, sterically hindered bases preferentially act as bases rather than nucleophiles and will strongly favor the E2 pathway.[1]
Table 1: Influence of Base Selection on SN2 vs. E2 Pathways
| Base | Typical pKa (Conjugate Acid) | Steric Hindrance | Primary Outcome with this compound | Rationale |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Low | SN2 Favored | Weakly basic, poor nucleophiles. Mild conditions ideal for promoting substitution. |
| Triethylamine (Et₃N) | ~10.7 | Moderate | SN2 > E2 | Moderately basic but sterically hindered enough to disfavor acting as a nucleophile itself. |
| DBU | ~13.5 | High | E2 Favored | A strong, non-nucleophilic base designed to promote elimination. |
| Sodium Hydride (NaH) | ~36 | Low (H⁻) | E2 Highly Favored | A very strong base that will deprotonate the substrate to initiate elimination rapidly. |
| LDA | ~36 | Very High | E2 Highly Favored | A very strong and highly hindered base; its primary function is proton abstraction.[6] |
Troubleshooting Protocol: Favoring SN2 Alkylation
-
Base Selection: Switch to a milder base. For amine or alcohol alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. E2 reactions often have a higher activation energy than SN2 reactions, so lower temperatures will favor the substitution pathway. Start at room temperature or even 0 °C.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents stabilize the SN2 transition state and can accelerate the desired reaction.[1]
-
Nucleophile Concentration: If your nucleophile is also the base (e.g., an amine), using a slight excess (1.1-1.5 equivalents) can help ensure the alkylating agent is consumed by the desired pathway.
Issue 2: My purified product appears correct by mass spectrometry, but NMR and IR spectra show an aldehyde.
Question: "I successfully alkylated my thiol nucleophile and the mass spec of the final product is correct. However, the ¹H NMR shows a peak around 9.5 ppm and the IR has a strong stretch around 1725 cm⁻¹. I've lost the acetal. Where did it go?"
Answer: This is indicative of acetal hydrolysis. The diethoxyacetal group is a protecting group for an aldehyde; it is stable under neutral and basic conditions but is readily cleaved by acid, especially in the presence of water.[7][8][9]
The source of acid can sometimes be cryptic. Common culprits include:
-
Acidic Workup: Quenching the reaction with aqueous acid (e.g., NH₄Cl, dilute HCl) or performing an extraction with an acidic aqueous layer will hydrolyze the acetal.
-
Reagent Contamination: Using an amine salt (e.g., a hydrochloride salt) without prior neutralization.
-
Silica Gel Chromatography: Standard silica gel can be sufficiently acidic to cause partial or complete hydrolysis during purification.
Caption: Workflow for unintentional acid-catalyzed hydrolysis of the acetal.
Troubleshooting Protocol: Preventing Acetal Hydrolysis
-
Neutral Workup: Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution or water. Extract with your organic solvent as planned.
-
Drying Agent: Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Chromatography:
-
Neutralize your silica gel before use by preparing a slurry with a small amount of triethylamine (~1%) in the eluent system.
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
Minimize the time the compound spends on the column.
-
Issue 3: My reaction with a primary amine is messy, yielding a mixture of mono-, di-, and even tri-alkylated products.
Question: "I'm trying to make a mono-alkylated primary amine, but I'm getting a complex mixture that appears to be from multiple alkylations. How can I achieve selectivity?"
Answer: This is a common challenge known as over-alkylation.[10] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, making it a better candidate for a second alkylation reaction.
Troubleshooting Protocol: Minimizing Over-alkylation
-
Stoichiometry Control: Use a large excess of the primary amine (e.g., 5-10 equivalents) relative to the this compound. This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.
-
Slow Addition: Set up the reaction with the primary amine in the flask and add the this compound slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, further favoring the reaction with the more abundant starting amine.
-
Low Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second alkylation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound? A1: It should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). Like many alkyl iodides, it can be sensitive to light and may slowly release iodine over time, giving it a brownish tint. If it is significantly discolored, it can be passed through a small plug of basic alumina to remove traces of HI and iodine.
Q2: Can I use strong organometallic bases like Grignard reagents or n-BuLi with this compound? A2: It is strongly discouraged. These reagents are exceptionally strong bases and will almost exclusively cause E2 elimination. The desired SN2 reaction to form a new carbon-carbon bond will not be competitive.
Q3: Are there any alternative reagents I can use to install the –CH2CH(OEt)2 group if elimination is a persistent problem? A3: Yes. Bromoacetaldehyde diethyl acetal is a common alternative. The carbon-bromine bond is less reactive than the carbon-iodine bond, and bromide is a slightly less effective leaving group, which can sometimes tip the balance away from elimination. Another option is to use a reagent like 2-(2-bromoethyl)-1,3-dioxolane, which uses a different acetal protecting group but functions similarly.
Part 4: Reference Protocols
Protocol 1: General Procedure for Selective N-Alkylation of a Secondary Amine
This protocol is optimized to favor the SN2 pathway.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the secondary amine (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous acetonitrile (ACN, concentration ~0.1 M).
-
Stirring: Stir the resulting suspension at room temperature for 15 minutes.
-
Addition: Add this compound (1.2 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if no reaction is observed). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting amine is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and then brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography using pre-neutralized silica gel.
References
- Vertex AI Search. Elimination Reactions. Retrieved January 17, 2026.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of Iodoethane-2,2,2-d3 with Common Nucleophiles.
- Guidechem. This compound 51806-20-3 wiki.
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2024). 11.
- Dalal Institute.
- BenchChem. (2025).
- PubChem. This compound | C6H13IO2 | CID 12504791.
- Master Organic Chemistry. (2025). Mechanism of the E2 Reaction.
- BLD Pharm. 51806-20-3|this compound.
- PubChem. 1,1-Diethoxy-1-iodoethane | C6H13IO2 | CID 129021597.
- PubChem. 2,2-Diethoxyethylamine | C6H15NO2 | CID 69524.
- Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile.
- PMC - NIH. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
- BenchChem. (2025). Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis.
- lookchem. Cas 105-57-7,Ethane, 1,1-diethoxy-.
- Organic Syntheses.
- PubMed. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution.
- YouTube. (2020). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION!
- Chemistry LibreTexts. (2020). 9.
- Organic Syntheses. 2,2-diethoxy-1-isocyanoethane.
- BenchChem. (2025). preventing side reactions during hydrolysis of 1,1-Diethoxyhex-2-yne.
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Technical Support Center: Purification of Products from 1,1-Diethoxy-2-iodoethane Reactions
Welcome to the technical support center for navigating the purification challenges of products derived from reactions with 1,1-diethoxy-2-iodoethane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common purification hurdles. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from reactions involving this compound?
A1: The primary challenges stem from the nature of the starting material and the potential for side reactions. This compound, also known as iodoacetaldehyde diethyl acetal, is a versatile reagent but can introduce specific impurities.[1][2][3] Key challenges include:
-
Residual Starting Material: Incomplete reactions can leave unreacted this compound, which can be challenging to separate from products with similar polarities.
-
Byproducts from Side Reactions: Depending on the reaction conditions and nucleophiles used, side products may form. Common side reactions include elimination and hydrolysis of the acetal group.[4]
-
Product Instability: The desired product may be sensitive to the purification conditions, such as the acidity of silica gel or the heat required for distillation, leading to decomposition.[5]
-
Formation of Iodine: Decomposition of the starting material or product can release elemental iodine, which can color the product and may require specific removal steps.[5]
Q2: What are the most common impurities to expect in my crude reaction mixture?
A2: The impurities will largely depend on the specific reaction you are performing. However, some common classes of impurities include:
-
Unreacted this compound: This is a frequent impurity, especially in reactions that do not go to completion.
-
Iodide Salts: The iodide leaving group will form a salt with the counter-ion of your nucleophile or base. These are typically removed during an aqueous workup.
-
Hydrolysis Products: If any water is present, the acetal group of either the starting material or the product can hydrolyze to the corresponding aldehyde. This is more likely under acidic conditions.[4][6]
-
Elimination Byproducts: Under basic conditions, elimination to form 1,1-diethoxyethene can occur.
-
Solvent and Reagent Residues: Residual solvents and excess reagents are common impurities that need to be removed.[7][8]
Q3: What is a good general strategy for the purification of a novel compound synthesized using this compound?
A3: A robust general strategy involves a multi-step approach, starting with a proper reaction workup, followed by an appropriate purification technique based on the properties of your product.
-
Aqueous Workup: This is the first and often most critical step to remove inorganic salts and water-soluble impurities. A typical workup involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride).[9][10]
-
Preliminary Analysis (TLC/LC-MS): Before committing to a large-scale purification, analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the number of components and their relative polarities, which is crucial for developing a column chromatography method.[11]
-
Choice of Purification Technique: Based on the scale of your reaction and the physical properties of your product, choose the most suitable purification method.[12][13]
-
Column Chromatography: This is the most versatile and common method for purifying small to medium-scale reactions (<10 g).[12][14][15][16]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from impurities, distillation can be an effective and scalable purification method.[13][17]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[12][13]
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of your product.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark brown or purple color in the crude product. | Presence of elemental iodine (I₂) due to decomposition.[5] | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the workup. This will reduce the iodine to colorless iodide. |
| Product decomposes on the silica gel column. | The product is sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel: Add a small amount of a base, like triethylamine (1-2%), to your eluent.[11] 2. Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel. |
| Poor separation of product and starting material by column chromatography. | The product and starting material have very similar polarities. | 1. Optimize the eluent system: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[15] 2. Try a different solvent system: Experiment with different solvent combinations (e.g., hexanes/ethyl acetate, dichloromethane/methanol).[11] |
| Formation of a new, more polar spot on TLC during workup or purification. | Hydrolysis of the acetal to the corresponding aldehyde.[4][6] | 1. Avoid acidic conditions: Use neutral or slightly basic aqueous solutions during the workup. 2. Work quickly and at low temperatures: Minimize the time the product is in contact with aqueous or protic media. |
| Emulsion formation during aqueous workup. | High concentration of polar organic solvents (e.g., THF, DMF) or surfactants.[7][18] | 1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help break the emulsion. 2. Filter through Celite: This can help to break up the emulsion. 3. Remove the polar solvent: If possible, remove the polar organic solvent under reduced pressure before the workup.[7][18] |
| Product is a water-soluble oil. | The product has high polarity. | 1. Use a more polar extraction solvent: A mixture of chloroform and isopropanol (e.g., 3:1) can sometimes extract polar compounds from the aqueous phase.[7][18] 2. Back-extraction: After the initial extraction, back-extract the aqueous layer several times with the organic solvent. |
Experimental Workflows
General Aqueous Workup Procedure
A proper aqueous workup is crucial for a clean crude product, which will simplify the subsequent purification steps.
-
Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a suitable aqueous solution.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
Caption: A decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Purification methods for commercial 2-iodoacetaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
LookChem. (n.d.). Cas 105-57-7, Ethane, 1,1-diethoxy-. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Acetals from Primary Alcohols with the Use of Tridentate Proton Responsive Phosphinepyridonate Iridium Ca. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1, 1-diethoxy-2-iodoethane, 100 mg. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]
- BenchChem. (n.d.). Preventing side reactions during hydrolysis of 1,1-Diethoxyhex-2-yne.
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- 6. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Reactions with Iodoacetaldehyde Diethyl Acetal
Welcome to the technical support center for iodoacetaldehyde diethyl acetal. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile C2 building block. Here, we move beyond simple protocols to address the common challenges and nuances of working with this reagent. Our goal is to provide you with the insights needed to troubleshoot experiments, optimize conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for the successful handling and application of iodoacetaldehyde diethyl acetal.
Q1: What is iodoacetaldehyde diethyl acetal, and what are its primary applications?
Q2: My bottle of iodoacetaldehyde diethyl acetal is dark brown, but the product description said it was colorless to pale yellow. Is it still usable?
A2: A dark brown or deep yellow coloration is a strong indicator of decomposition.[1] Iodoacetaldehyde diethyl acetal is sensitive to light, heat, and air, and over time it can degrade.[4][5] The color is primarily due to the formation of elemental iodine (I₂) from the cleavage of the carbon-iodine bond. While the material may still contain a significant amount of the desired acetal, the presence of iodine and other degradation byproducts can interfere with subsequent reactions, making purification essential for sensitive applications.[1]
Q3: What are the best practices for storing and handling iodoacetaldehyde diethyl acetal?
A3: Proper storage is critical to maintain the reagent's integrity. Based on the properties of similar acetals and iodo-compounds, the following conditions are recommended:
-
Temperature: Store in a refrigerator, ideally at temperatures ≤ -10 °C.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and peroxide formation.[4][5][7]
-
Light: Protect from direct sunlight by using an amber or opaque bottle.[4]
-
Moisture: Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.[4] The compound is considered a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[7][8] All equipment should be properly grounded to prevent static discharge.[4][9]
Q4: Can I purify commercial iodoacetaldehyde diethyl acetal?
A4: Yes, and it is often recommended, especially if the material shows signs of decomposition. Direct distillation of iodo-compounds can be risky due to their thermal lability. A safer and more effective method is purification via column chromatography on silica gel. Alternatively, a simple aqueous wash can remove some impurities.
| Method | Procedure | Pros & Cons |
| Aqueous Wash | Dissolve the acetal in a nonpolar organic solvent (e.g., diethyl ether). Wash sequentially with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove I₂, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Pro: Quick, removes iodine color. Con: May not remove organic impurities. |
| Column Chromatography | Use a silica gel column with a nonpolar eluent system, such as a hexane/ethyl acetate gradient. Monitor fractions by TLC. | Pro: Highly effective at removing both iodine and other organic impurities. Con: More time-consuming and requires solvent. |
Due to the instability of the free aldehyde, the most reliable strategy for obtaining high-purity iodoacetaldehyde is to purify the more stable diethyl acetal precursor first and then hydrolyze it immediately before use.[1]
Troubleshooting Guide: Reaction Optimization
This section provides solutions to specific problems encountered during reactions involving iodoacetaldehyde diethyl acetal.
Q5: My alkylation reaction is sluggish, resulting in low conversion even after extended reaction times. How can I improve the yield?
A5: Low conversion is a common issue that can stem from several factors. Systematically evaluating your reaction parameters is key.
-
Reagent Quality: As discussed in Q2, degraded iodoacetaldehyde diethyl acetal is a primary culprit. If the reagent is old or discolored, purify it or use a fresh bottle.
-
Solvent Choice: The solvent must be appropriate for your specific reaction type (e.g., Sₙ2 alkylation). Polar aprotic solvents like DMF or DMSO are often effective for alkylations as they solvate the cation of the base while leaving the nucleophile relatively free.[10] Ensure the solvent is anhydrous, as water can react with strong bases and potentially hydrolyze the acetal if any acidic species are present.
-
Base Strength: The base must be strong enough to deprotonate your nucleophile effectively but not so strong that it promotes elimination (E2) of HI from the iodoacetal, which can lead to the formation of vinyl ethyl ether and other byproducts. Consider the pKa of your nucleophile when selecting a base. Common choices include K₂CO₃, Cs₂CO₃, or NaH.
-
Temperature: While heating can accelerate Sₙ2 reactions, excessive temperatures can cause decomposition of the iodoacetal. If room temperature is ineffective, try gently heating the reaction to 40-60 °C and monitor for product formation versus decomposition.
Below is a workflow to diagnose and solve low conversion issues.
Q6: My reaction requires acidic conditions, but the acetal group is cleaving. How can I perform the reaction while keeping the acetal intact?
A6: This is a fundamental challenge of acetal chemistry. Acetals are inherently acid-labile.[3][8] They are stable in neutral and basic media but will readily hydrolyze to the corresponding aldehyde and alcohol in the presence of aqueous acid.[11]
If your desired reaction requires an acid catalyst, you have two primary options:
-
Use Anhydrous Acidic Conditions: The hydrolysis of an acetal requires water.[3][12] By performing the reaction under strictly anhydrous conditions, you can often use a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a non-aqueous Brønsted acid (e.g., pyridinium p-toluenesulfonate, PPTS) while minimizing deprotection. The key is to rigorously dry all reagents, solvents, and glassware.
-
Change the Synthetic Strategy: It may be more practical to perform the acid-catalyzed step after the alkylation. First, couple the iodoacetaldehyde diethyl acetal with your substrate under basic or neutral conditions. Then, in a subsequent step, you can perform the acid-catalyzed reaction. This may involve deprotecting the acetal to the aldehyde, which can then participate in reactions like reductive amination or Wittig reactions.
Q7: I need to generate the free iodoacetaldehyde from the acetal for a reaction. What is the best way to do this?
A7: Generating iodoacetaldehyde via hydrolysis of the diethyl acetal should be done immediately prior to its use due to the aldehyde's instability.[1]
| Method | Reagents & Conditions | Workup | Considerations |
| Mild Acidic Hydrolysis | Acetal in a mixture of THF and 1M HCl (e.g., 4:1 v/v). Stir at room temperature. | Monitor by TLC until starting material is consumed. Neutralize carefully with saturated NaHCO₃ solution. Extract the aldehyde into a suitable solvent (e.g., CH₂Cl₂ or Ether). Dry the organic layer and use immediately. | Standard and reliable. The aqueous workup can sometimes be problematic if the product is water-soluble. |
| Iodine in Acetone | Acetal dissolved in acetone containing a small amount of water. Add a catalytic amount of molecular iodine (I₂).[13] | Quench with aqueous sodium thiosulfate solution to remove the brown iodine color. Remove acetone under reduced pressure and extract the product. | A very mild, neutral, and efficient method for deprotection that avoids strong aqueous acid.[13] |
Experimental Protocols
Protocol 1: General N-Alkylation of an Amine
This protocol describes a general procedure for the alkylation of a primary or secondary amine using iodoacetaldehyde diethyl acetal.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of amine).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add iodoacetaldehyde diethyl acetal (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., 50 °C) overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Akiyoshi, S., & Okuno, K. (1952). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society, 74(22), 5759–5759. [Link]
-
Winter, R., & Gard, G. L. (1994). New pentafluorothio (SF5) esters. Journal of Fluorine Chemistry, 66(2), 109-116. (Cited by reference[14])
-
Kresge, A. J., & Weeks, D. P. (1984). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Journal of the American Chemical Society, 106(23), 7140–7143. [Link]
-
Godavari Biorefineries Ltd. (n.d.). Material Safety Data Sheet - Acetaldehyde Diethyl Acetal. Godavari Biorefineries Ltd. [Link]
-
René, L., & Royer, R. (1981). Nitroacetaldehyde Diethyl Acetal. Organic Syntheses, 60, 84. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: a) bromoacetaldehyde diethyl acetal (1.1 equiv.), K2CO3 (1.1 equiv.), DMF, 140° C, overnight. ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of acetaldehyde diethyl acetal. PrepChem. [Link]
-
Muir, G., et al. (2025). Optimization of alkylation of thymine with bromoacetaldehyde diethyl acetal. ResearchGate. [Link]
- Huthmacher, K., et al. (1996). U.S. Patent No. 5,527,969.
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
- Horiuchi, Y., et al. (1995). JPH07252179A - Preparation of acetaldehyde diethyl acetal.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Chemistry Steps. [Link]
-
Concordia University. (n.d.). Methanolysis of Acetal. Concordia University Department of Chemistry and Biochemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Iodoacetaldehyde. PubChem. [Link]
-
Reddit. (2022). r/chemistry - Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.es [fishersci.es]
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- 9. godavaribiorefineries.com [godavaribiorefineries.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. Sci-Hub. Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation / Journal of the American Chemical Society, 1984 [sci-hub.box]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Preventing HI Elimination from 1,1-Diethoxy-2-iodoethane
Welcome to the dedicated technical support guide for handling 1,1-Diethoxy-2-iodoethane. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with a deep, mechanistically-grounded understanding of its primary instability—the elimination of hydrogen iodide (HI)—and to equip you with robust, field-proven strategies to mitigate this unwanted side reaction, ensuring the success of your synthetic campaigns.
Section 1: Understanding the Core Problem - The Mechanism of HI Elimination
This section deconstructs the chemical principles governing the instability of this compound.
Q1: Why is this compound so prone to eliminating hydrogen iodide (HI)?
A1: this compound is a primary alkyl iodide, a structure highly susceptible to bimolecular elimination (E2) reactions, particularly in the presence of a base.[1][2] The underlying cause is the combination of three key factors:
-
Acidity of the β-Hydrogen: The hydrogen atoms on the carbon adjacent (the β-carbon) to the iodine-bearing carbon are sufficiently acidic to be abstracted by a base.
-
Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large size and the low bond strength of the C-I bond.
-
Concerted Mechanism: The E2 mechanism is a concerted, single-step process where a base abstracts a β-hydrogen at the same time the C-I bond breaks and a double bond forms. This concerted nature provides a low-energy pathway for the formation of the alkene byproduct, 1,1-diethoxyethene.[3]
The reaction proceeds as illustrated in the diagram below.
Caption: The concerted E2 mechanism for HI elimination.
Section 2: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Q2: I am observing a significant amount of an alkene byproduct, confirmed by NMR/GC-MS, instead of my desired product. What are the likely causes?
A2: The formation of the 1,1-diethoxyethene byproduct is a classic sign that your reaction conditions are favoring the E2 elimination pathway. The most common culprits are:
-
Excessive Temperature: Elimination reactions have a positive entropy change (one molecule becomes three: alkene, protonated base, and iodide). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring elimination.[4][5]
-
Strong or Sterically Hindered Base: Your nucleophile or an additive may be too basic. Strong bases like alkoxides (e.g., NaOEt, KOtBu) or hydroxides will aggressively promote E2.[6][7] Even if your intended nucleophile is weak, impurities or degradation products could be the source of basicity. Sterically hindered bases, such as potassium tert-butoxide, almost exclusively yield elimination products even with primary substrates.[2][8][9]
-
Inappropriate Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can increase the effective strength of bases, thereby accelerating the E2 reaction rate.[1][6]
Q3: My reaction mixture is turning a dark brown/purple color, and I suspect decomposition. Could this be related to HI elimination?
A3: Yes, this is highly probable. The hydrogen iodide (HI) generated during the elimination is a strong acid and a potent reducing agent.[10] If not neutralized, it can cause several problems:
-
Acid-Catalyzed Decomposition: The acetal group in your starting material and product is sensitive to acid and can be hydrolyzed or undergo other decomposition pathways.
-
Iodine Formation: HI can be oxidized to molecular iodine (I₂), especially in the presence of air (oxygen). Dissolved iodine can impart a distinct brown, red, or violet color to organic solvents.
-
Polymerization: The electron-rich alkene byproduct (1,1-diethoxyethene) can be susceptible to acid-catalyzed polymerization or decomposition, leading to intractable tars.[11]
Section 3: Proactive Prevention - Experimental Design and Optimization
To maximize the yield of your desired product, you must design your experiment from the outset to disfavor the E2 pathway.
Q4: How does temperature control affect the stability of this compound?
A4: Temperature is one of the most critical parameters to control. Elimination reactions generally have a higher activation energy than competing substitution (SN2) reactions.[4][12] By keeping the temperature low, you provide enough energy to overcome the barrier for the desired reaction (often SN2) but not enough to significantly populate the higher-energy transition state of the E2 pathway.
Recommendation: Always start your reactions at a low temperature (e.g., 0 °C or -20 °C) and allow them to warm slowly to room temperature only if necessary. Avoid heating reactions involving this substrate unless extensive optimization has proven it to be safe for your specific system.[8]
Q5: What type of base should I use if I need to scavenge acid in my reaction?
A5: If your reaction generates an acid or if you need to neutralize the HI byproduct, the choice of base is paramount. You must use a base that is a poor nucleophile and sterically hindered to prevent it from initiating the E2 reaction itself.
Recommended Scavengers:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is an excellent choice. It is a bulky, non-nucleophilic amine that is very effective at neutralizing acids but is too sterically hindered to easily abstract the β-proton required for the E2 reaction.[13][14]
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): An expensive but highly effective non-nucleophilic base for sensitive applications.
-
2,6-Lutidine or 2,6-Di-tert-butylpyridine: These hindered pyridines are also effective acid scavengers that are poor bases for E2 elimination.[13]
Avoid: Do not use strong, unhindered bases like triethylamine (TEA), pyridine, or inorganic bases like hydroxides and carbonates, as they can actively promote HI elimination.
Q6: How does solvent choice impact the rate of HI elimination?
A6: The solvent influences the reaction by solvating reactants and transition states.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are excellent for SN2 reactions but can also accelerate E2 reactions when a strong base is present because they leave the base anion "naked" and highly reactive.[1][6][15] Use them with caution and only in combination with low temperatures and non-basic nucleophiles.
-
Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can solvate and weaken strong bases through hydrogen bonding, potentially reducing the E2 rate.[16] However, they can also promote competing SN1/E1 pathways if carbocation formation is possible, though this is less likely for a primary iodide.
-
Nonpolar Solvents (Toluene, Hexane, Dichloromethane): Often a safe choice to minimize elimination, as they do not significantly promote charged-based E2 transition states.
The optimal choice depends on the specific reaction you are performing. For substitution reactions with weak, non-basic nucleophiles, polar aprotic solvents at low temperatures are often effective. For reactions where stability is the absolute priority, a less polar solvent like THF or Dichloromethane is recommended.
Summary of Key Experimental Parameters
| Parameter | Condition to Favor Substitution (SN2) | Condition to Favor Elimination (E2) | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., > 50 °C) | E2 is entropically favored and has a higher activation energy.[4][5] |
| Base | Weakly basic nucleophile (e.g., N₃⁻, CN⁻) or a bulky, non-nucleophilic scavenger (e.g., DIPEA).[8][13] | Strong, unhindered base (e.g., EtO⁻) or a bulky base (e.g., t-BuO⁻).[2][6] | Strong bases are required to efficiently deprotonate the β-carbon in the E2 mechanism. |
| Solvent | Polar Aprotic (e.g., Acetone, DMF) for SN2 with weak bases. Nonpolar (e.g., THF, CH₂Cl₂) for general stability. | Polar Aprotic (e.g., DMSO, DMF) with strong bases. | Polar aprotic solvents enhance the reactivity of anionic bases, accelerating E2.[6] |
Section 4: Experimental Protocols
This section provides a general, step-by-step workflow designed to maintain the stability of this compound during a typical nucleophilic substitution reaction.
Protocol: General Procedure for a Substitution Reaction while Minimizing Elimination
Objective: To substitute the iodide with a weakly basic nucleophile (Nu⁻) while suppressing the formation of 1,1-diethoxyethene.
Reagents & Equipment:
-
This compound
-
Nucleophile (e.g., Sodium Azide, 1.2 equivalents)
-
Solvent (e.g., Anhydrous DMF or Acetone)
-
Round-bottom flask with stir bar
-
Septum and Argon/Nitrogen inlet
-
Syringes
-
Ice-water bath
Caption: Workflow for minimizing HI elimination.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Setup: To the reaction flask, add the nucleophile (e.g., sodium azide, 1.2 eq) and the anhydrous solvent (e.g., DMF). Begin stirring.
-
Cooling: Immerse the flask in an ice-water bath and allow the contents to cool to 0 °C.
-
Substrate Addition: Add the this compound (1.0 eq) to the cooled, stirring mixture dropwise via a syringe. A slow addition rate is crucial to dissipate any exothermic heat and maintain a low reaction temperature.
-
Reaction: Maintain the reaction at 0 °C for an initial period (e.g., 1 hour) before removing the ice bath and allowing it to slowly warm to room temperature. Monitor the reaction's progress periodically using an appropriate technique (TLC, GC-MS).
-
Workup: Once the reaction is complete, quench by pouring it into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I use a common inorganic base like potassium carbonate (K₂CO₃) as an acid scavenger?
A7: It is not recommended. While K₂CO₃ is considered a weak base, it is still strong enough to promote the E2 elimination of the highly susceptible primary iodide. Furthermore, its poor solubility in many organic solvents can lead to reproducibility issues. A sterically hindered organic base like DIPEA is a much safer and more effective choice.[13]
Q8: Is the HI elimination from this compound a reversible process?
A8: No, under typical synthetic conditions, the E2 elimination is effectively irreversible. The products formed (an alkene and a salt) are thermodynamically stable, and the reverse reaction (addition of HI to the electron-rich ketene acetal) is not favored under these conditions.
Q9: How can I detect the formation of the 1,1-diethoxyethene byproduct?
A9: The byproduct can be readily detected by several standard analytical techniques:
-
¹H NMR Spectroscopy: The vinyl protons of the alkene byproduct will appear as characteristic signals in the olefinic region of the spectrum (typically 4.5-6.5 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the more volatile alkene byproduct from the starting material and product, and the mass spectrum will confirm its molecular weight.
-
Thin-Layer Chromatography (TLC): The alkene byproduct will likely have a different Rf value than the starting material and the desired product, often appearing as a new, less polar spot.
References
- Vertex AI Search.
- Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
- IISTE. Survey in Substitution Reactions and Elimination Reactions.
- YouTube. 21.03 Nucleophile + Alkyl (Pseudo)
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry Stack Exchange. Selecting between SN2 and E2 primary alkyl halide.
- Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.
- BenchChem. preventing elimination byproducts in substitution reactions.
- Quora.
- Vedantu. Alkyl Iodide.
- Solubility of Things.
- Wikipedia. Non-nucleophilic base.
- Master Organic Chemistry.
- YouTube.
- BenchChem. "common side reactions in iodoethyne synthesis and how to avoid them".
- ACS Publications. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry.
- Quora.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iiste.org [iiste.org]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
workup procedures for reactions involving 1,1-Diethoxy-2-iodoethane
Technical Support Center: 1,1-Diethoxy-2-iodoethane
A Senior Application Scientist's Guide to Reaction Workup Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the unique challenges presented by this reagent. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
The core challenge in working with this compound stems from its bifunctional nature. It contains a sensitive acetal group and a reactive alkyl iodide . A successful workup requires careful consideration of both moieties to prevent decomposition and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I've just completed my reaction. What is a reliable, general-purpose workup procedure for a reaction involving this compound?
A standard workup must be gentle and, most critically, avoid acidic conditions to protect the acetal group. A common mistake is to employ a "standard" aqueous workup that might use a mildly acidic quench (like saturated ammonium chloride), which can be detrimental.
Here is a robust, baseline protocol:
Step-by-Step General Workup Protocol:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and quench reactive reagents. The basic nature of NaHCO₃ protects the acetal from hydrolysis[1].
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract your product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Washing:
-
If the organic layer has a purple or brown tint from iodine (I₂) formation, wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Repeat until the color disappears.
-
Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water and break up minor emulsions[2].
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Below is a workflow diagram illustrating this general procedure.
Caption: General workup workflow for this compound.
Troubleshooting Guide
Q2: After quenching, my organic layer is intensely purple/brown. What causes this and how do I resolve it?
Cause: The color is due to the presence of molecular iodine (I₂). Alkyl iodides, including this compound, can be sensitive to light and trace impurities, leading to decomposition and the release of I₂[3]. This does not necessarily mean your primary reaction has failed.
Solution: This is a common and easily solved issue. You need to wash the organic layer with a mild aqueous reducing agent. The most common choice is a 5-10% solution of sodium thiosulfate (Na₂S₂O₃).
The Chemistry: Sodium thiosulfate reacts with iodine to form sodium iodide and sodium tetrathionate, both of which are colorless and water-soluble, effectively pulling the color from the organic layer into the aqueous phase.
2 Na₂S₂O₃ (aq) + I₂ (org) → Na₂S₄O₆ (aq) + 2 NaI (aq)
Caption: Removal of iodine (I₂) with sodium thiosulfate.
Protocol:
-
Add a 10% aqueous solution of Na₂S₂O₃ to your separatory funnel containing the organic layer.
-
Shake gently. The color should disappear almost instantly.
-
Drain the aqueous layer.
-
If color persists, repeat the wash.
-
Proceed with the subsequent brine wash as usual.
Q3: My post-workup NMR spectrum shows an aldehyde proton around 9.5 ppm and my yield is very low. What went wrong?
Cause: This is a classic sign of acetal hydrolysis. The 1,1-diethoxyethane group is an acetal, which is stable under neutral and basic conditions but hydrolyzes rapidly in the presence of acid to form an aldehyde[1]. In this case, it hydrolyzes to the unstable 2-iodoacetaldehyde.
The Mechanism: The reaction is catalyzed by a proton (H⁺). Even weak acids like ammonium chloride (NH₄Cl), pyridinium salts, or acidic water can initiate this decomposition. Silica gel used in chromatography is also sufficiently acidic to cause this problem (see Q4).
Caption: Acid-catalyzed hydrolysis of the acetal group.
Preventative Measures:
-
NEVER use acidic quenching agents. Avoid NH₄Cl, dilute HCl, citric acid, etc.
-
Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) for your initial quench.
-
Ensure all water used in the workup is neutral. If your lab's deionized water is acidic, consider using water from a freshly opened bottle of distilled water.
Q4: I am trying to purify my product by silica gel chromatography, but I'm getting poor recovery and seeing decomposition on the column. How can I improve this?
Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). As established in Q3, acid contact will hydrolyze the acetal moiety of your compound directly on the column. The product will either remain on the column as the polar aldehyde or streak and decompose entirely.
Solutions:
-
Neutralize the Silica: The most common method is to run the column using an eluent that has been doped with a small amount of a tertiary amine base, typically 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine neutralizes the acidic sites on the silica, allowing your acid-sensitive compound to pass through unharmed.
-
Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used. However, be sure to test the separation on a small scale first (e.g., TLC on an alumina plate), as selectivity will be different from silica.
-
Use a Different Purification Method: If possible, consider distillation (if your product is thermally stable and volatile) or recrystallization to avoid chromatography altogether.
Q5: I'm getting a persistent emulsion during the extraction step that won't separate. How can I break it?
Cause: Emulsions are common when there are surfactants, fine particulates, or compounds with intermediate polarity present in the mixture. They are stabilized by lowering the interfacial tension between the organic and aqueous layers.
Solutions (from simplest to more advanced):
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often disrupts the emulsion and forces separation[2].
-
Patience: Let the separatory funnel sit undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. This can help the layers coalesce without re-forming the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break up the fine droplets causing the emulsion.
-
Change Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. A solvent with a significantly different density from water, like dichloromethane (denser) or diethyl ether (less dense), can sometimes prevent emulsion formation.
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Layer | Notes |
| Diethyl Ether | 0.71 | 34.6 | Top | Can form peroxides; good for less polar compounds. |
| Ethyl Acetate | 0.90 | 77.1 | Top | Good general-purpose solvent; slightly water-soluble. |
| Hexanes/Heptane | ~0.68 | 69 / 98 | Top | For very non-polar compounds; poor solvent for many things. |
| Dichloromethane | 1.33 | 39.6 | Bottom | Excellent solvent for many compounds; can be harder to dry. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12504791, this compound. PubChem. [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. [Link]
-
Massachusetts Institute of Technology (2010). Reaction Work-Up I. MIT OpenCourseWare. [Link]
-
LookChem (2023). Ethane, 1,1-diethoxy- (Acetal). LookChem. [Link]
-
Paquette, L. A., & Han, Y. (1995). 6-Iodo-1-hexene. Organic Syntheses, 72, 126. [Link]
Sources
Technical Support Center: Synthesis of 1,1-Diethoxy-2-iodoethane
Welcome to the technical support guide for the synthesis of 1,1-diethoxy-2-iodoethane (Iodoacetaldehyde diethyl acetal). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the reaction of 1,1-diethoxy-2-bromoethane or 1,1-diethoxy-2-chloroethane with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. This is a classic Finkelstein reaction, a nucleophilic substitution where a less soluble alkali halide is replaced by a more soluble one, driving the equilibrium toward the desired iodo-product.
Q2: My final product has a yellow or brownish tint. What causes this?
A yellow to reddish-brown discoloration is a common observation and is almost always due to the presence of free iodine (I₂).[1] Iodoalkanes, including the target compound, can be sensitive to light and air, leading to decomposition that liberates elemental iodine.[1] The presence of trace acid can also accelerate this degradation.
Q3: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Incomplete Reaction: The Finkelstein reaction is an equilibrium process. Ensure you are using a sufficient excess of the iodide salt and an appropriate solvent (like acetone) where the resulting sodium bromide or chloride is poorly soluble, which helps to drive the reaction to completion.
-
Side Reactions: The primary competing reaction is elimination, especially if your reaction conditions are too harsh (e.g., high temperatures, presence of a strong base).
-
Product Loss During Workup: this compound is a relatively volatile liquid. Significant loss can occur during solvent removal under reduced pressure if the temperature is not carefully controlled.
Q4: Is this compound stable for long-term storage?
Like many iodoalkanes, it is susceptible to decomposition over time, especially when exposed to light and air.[1] For long-term storage, it is recommended to keep the product in a dark, airtight container, under an inert atmosphere (like argon or nitrogen), and at a low temperature (e.g., in a refrigerator at 4°C). The addition of a small piece of copper wire can act as a stabilizer by scavenging any free iodine that forms.[1]
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific impurities, their origins, and actionable solutions to mitigate their formation and remove them from your product.
Issue 1: Presence of Unreacted Starting Material (Bromo- or Chloro-acetal)
-
Symptom: GC-MS or NMR analysis shows peaks corresponding to 1,1-diethoxy-2-bromoethane or 1,1-diethoxy-2-chloroethane.
-
Root Cause: Incomplete nucleophilic substitution. This is often due to insufficient reaction time, low temperature, or the equilibrium not being sufficiently shifted towards the product.
-
Troubleshooting Protocol:
-
Increase Molar Excess of Iodide: Increase the stoichiometry of NaI or KI to 1.5-2.0 equivalents relative to the starting halide.
-
Optimize Solvent Choice: Acetone is the solvent of choice for the Finkelstein reaction because NaCl and NaBr are poorly soluble in it, precipitating out and driving the reaction forward via Le Châtelier's principle. Ensure your acetone is anhydrous, as water can solvate the salts and hinder precipitation.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC. If the reaction stalls, consider increasing the temperature to reflux or extending the reaction time.
-
Issue 2: Formation of Vinyl Ether Impurity (2-ethoxy-1,1-diethoxyethene)
-
Symptom: ¹H NMR shows vinylic proton signals. GC-MS indicates a product with a mass corresponding to the elimination of HI.
-
Root Cause: This impurity arises from an elimination reaction (dehydrohalogenation), where a base removes a proton from the carbon adjacent to the iodine, forming a double bond.[2][3][4] This is a common side reaction for alkyl halides.[3][5][6] The base can be residual base from a previous step or even the iodide salt itself acting as a weak base at elevated temperatures.
-
Troubleshooting Protocol:
-
Control Temperature: Avoid excessive heat. Elimination reactions are entropically favored and become more competitive at higher temperatures.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Strong Bases: Ensure the reaction is free from strong bases. If a workup involves a basic wash, use a mild base like saturated sodium bicarbonate and minimize contact time.
-
Purification: Fractional distillation under reduced pressure is often effective at separating the more volatile vinyl ether from the desired product.
-
Issue 3: Presence of Aldehyde or Hemiacetal Impurities
-
Symptom: NMR or IR spectroscopy indicates the presence of an aldehyde (CHO) group. The product may have a sharp, unpleasant odor characteristic of iodoacetaldehyde.
-
Root Cause: The acetal functional group is sensitive to acid and can be hydrolyzed back to the corresponding aldehyde, especially in the presence of water.[7][8][9] This can happen during an acidic workup or if acidic impurities are present.
-
Troubleshooting Protocol:
-
Maintain Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.
-
Neutral Workup: Avoid acidic washes during the workup. If an aqueous wash is necessary, use neutral (deionized water) or slightly basic (saturated NaHCO₃) solutions.[10]
-
Purification: These polar impurities can often be removed by passing the crude product through a short plug of neutral alumina or silica gel, or by careful distillation.
-
Summary of Common Impurities and Analytical Methods
| Impurity Name | Chemical Structure | Common Cause | Recommended Analytical Method |
| Starting Halide | Br-CH₂-CH(OEt)₂ | Incomplete Reaction | GC-MS, ¹H NMR |
| Vinyl Ether | EtO-CH=CH(OEt)₂ | Elimination (High Temp/Base) | GC-MS, ¹H NMR (vinylic protons) |
| Iodoacetaldehyde | I-CH₂-CHO | Acetal Hydrolysis (Acid/H₂O) | GC-MS, ¹H NMR (aldehyde proton ~9.5 ppm) |
| Free Iodine | I₂ | Product Decomposition (Light/Air) | Visual (Color), UV-Vis Spectroscopy |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway and the key side reactions that lead to common impurities.
Caption: Desired synthesis and common side-reaction pathways.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetone (10 mL per 1 g of starting material).
-
Reagents: Add 1,1-diethoxy-2-bromoethane (1.0 eq) followed by sodium iodide (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC or GC until the starting material is consumed. The formation of a white precipitate (NaBr) is indicative of reaction progress.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Purification: Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40°C. The crude product can be purified by fractional distillation under high vacuum to yield the final product as a colorless liquid.
Protocol 2: Removal of Iodine Discoloration
-
Dissolution: Dissolve the discolored product in a non-polar organic solvent like diethyl ether or hexane.
-
Washing: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The yellow/brown color will disappear as the I₂ is reduced to colorless I⁻.
-
Separation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure (again, keeping the temperature low) to recover the purified, colorless product.
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Validation & Comparative
comparison of 1,1-Diethoxy-2-iodoethane and 2-bromo-1,1-diethoxyethane reactivity
An In-Depth Technical Guide to the Comparative Reactivity of 1,1-Diethoxy-2-iodoethane and 2-bromo-1,1-diethoxyethane
For researchers and professionals in drug development and synthetic chemistry, the choice of a haloacetal reagent can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed comparative analysis of two common masked acetaldehyde synthons: this compound and 2-bromo-1,1-diethoxyethane. By examining the fundamental principles governing their reactivity and providing practical experimental context, this document serves as a critical resource for informed reagent selection.
The Decisive Influence of the Halogen: A Mechanistic Overview
The primary structural difference between these two reagents is the halogen atom—iodine versus bromine—attached to the carbon adjacent to the diethoxy acetal. This single atomic substitution is the root of their divergent chemical behavior, primarily through two interconnected factors: carbon-halogen (C-X) bond strength and the leaving group ability of the halide anion.
Carbon-Halogen Bond Strength: The bond dissociation energy required to break the C-X bond is a critical determinant of reactivity. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This is due to the larger atomic radius of iodine, which results in less effective orbital overlap with carbon compared to the smaller bromine atom.[3] Consequently, less energy is required to cleave the C-I bond, rendering this compound the more reactive species in reactions where this bond is broken.[1]
Leaving Group Ability: In nucleophilic substitution and elimination reactions, the efficiency of the transformation is heavily dependent on the stability of the departing halide ion (the leaving group). A good leaving group is a weak base, as this implies it is stable on its own with a negative charge.[4][5] The trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] Iodide (I⁻) is the weakest base among the common halides because its negative charge is dispersed over a larger atomic volume, leading to greater stability.[4] This superior leaving group ability of iodide means that reactions involving its displacement will proceed at a faster rate under identical conditions compared to bromide.[4]
Comparative Performance in Key Synthetic Transformations
The theoretical differences in bond strength and leaving group ability manifest as tangible differences in reaction rates and conditions for crucial synthetic operations.
Nucleophilic Substitution (Sₙ2) Reactions
Both this compound and its bromo-analogue are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. The primary carbon bearing the halogen is sterically unhindered, allowing for effective backside attack by a wide range of nucleophiles.[6]
However, the rate of these reactions differs significantly. Consistent with the principles outlined above, this compound undergoes Sₙ2 displacement much more rapidly. The combination of a weaker C-I bond and the superior stability of iodide as a leaving group lowers the activation energy of the single, concerted step characteristic of the Sₙ2 mechanism.[5][7] While specific kinetic data for these exact acetals are not extensively published in a comparative context, the general principle holds true for all alkyl halides: reactivity in Sₙ2 reactions increases in the order R-Cl < R-Br < R-I.[7][8]
Caption: Generalized Sₙ2 mechanism for haloacetals (X = Br or I).
Grignard Reagent Formation
The preparation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[9] This reaction is fundamental for creating powerful carbon-based nucleophiles. The reactivity of the organic halide is paramount for successful and timely Grignard formation. The established order of reactivity for this transformation is R-I > R-Br > R-Cl.[9][10]
Consequently, this compound reacts more readily with magnesium turnings than 2-bromo-1,1-diethoxyethane.[11] The reaction with the iodo-compound often initiates more easily and proceeds more quickly. While the bromo-analogue is certainly viable for Grignard synthesis, it may require more stringent activation of the magnesium (e.g., using iodine crystals or 1,2-dibromoethane) and potentially longer reaction times to achieve full conversion.[12][13] For both reagents, rigorously anhydrous conditions are essential to prevent quenching of the highly basic Grignard reagent.[12][14]
Quantitative Data Summary
| Feature | This compound | 2-bromo-1,1-diethoxyethane | Rationale |
| C-X Bond Dissociation Energy | Lower (~213 kJ/mol for C-I)[15] | Higher (~285 kJ/mol for C-Br)[15] | The larger size of iodine leads to a longer and weaker bond with carbon.[1][2] |
| Leaving Group Ability | Excellent (I⁻ is a very weak base)[5] | Good (Br⁻ is a weak base)[5] | Iodide's larger size allows for better delocalization of the negative charge, increasing its stability.[4] |
| Relative Rate in Sₙ2 Reactions | Faster | Slower | A weaker C-X bond and a better leaving group result in a lower activation energy for the reaction.[7] |
| Ease of Grignard Formation | Higher (Easier to initiate)[11] | Lower (May require activation)[13] | The higher reactivity of the C-I bond facilitates the oxidative insertion of magnesium.[9][10] |
Experimental Protocol: Comparative Grignard Reaction with an Electrophile
This protocol outlines a comparative procedure for the formation of the Grignard reagent from both haloacetals and their subsequent reaction with a model electrophile, acetone. The key difference lies in the anticipated ease of initiation.
Objective: To synthesize 3,3-diethoxy-2-methylpropan-2-ol via a Grignard reaction and observe differences in reagent initiation.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound OR 2-bromo-1,1-diethoxyethane
-
Iodine crystal (for activation, if needed)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Heating mantle
Step-by-Step Methodology
-
Apparatus Setup and Preparation:
-
All glassware must be rigorously dried in an oven (e.g., at 120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[12]
-
Place magnesium turnings (1.2 eq.) in the three-necked flask.
-
-
Grignard Reagent Formation (Note the key differences):
-
In the dropping funnel, prepare a solution of the haloacetal (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the haloacetal solution to the magnesium turnings.
-
For this compound: The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
For 2-bromo-1,1-diethoxyethane: Initiation may be sluggish. If no reaction is observed after a few minutes, add a single small crystal of iodine to activate the magnesium surface.[9] A color change and subsequent bubbling indicate initiation. Proceed with the dropwise addition as described above.
-
After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C to control the exothermic reaction.[12]
-
-
Work-up and Isolation:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Caption: Experimental workflow for Grignard synthesis and reaction.
Conclusion and Recommendations
The evidence overwhelmingly indicates that This compound is the more reactive reagent compared to 2-bromo-1,1-diethoxyethane. This heightened reactivity stems from its weaker carbon-iodine bond and the superior leaving group ability of iodide.
Practical Recommendations:
-
For Speed and Efficiency: Choose this compound for reactions where high reactivity is desired, such as in rapid Sₙ2 displacements or for the facile formation of Grignard reagents. It is the reagent of choice when its bromo-counterpart proves too sluggish.
-
For Cost-Effectiveness and Control: 2-bromo-1,1-diethoxyethane is often less expensive and its lower reactivity can be advantageous when a more controlled or less exothermic reaction is desired. It remains a highly effective and widely used reagent, though it may require more forceful conditions for certain transformations.
Ultimately, the selection between these two valuable synthons should be guided by the specific demands of the synthetic target, reaction conditions, and economic considerations.
References
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Benchchem. An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane.
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Benchchem. A Comprehensive Technical Guide to 2-Bromo-1,1-dimethoxyethane for Researchers and Drug Development Professionals.
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Benchchem. A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.
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Chemistry LibreTexts. 7.6: Characteristics of the Sₙ2 Reaction.
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ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
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YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
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chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length.
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YouTube. Bond Strength and Bond Length.
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The Chemical Record. A Grignard-type Phase-vanishing Method : Generation of Organomagnesium Reagent and Its Subsequent Addition to Carbonyl Compounds.
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
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University of California, Irvine. 25. The Grignard Reaction.
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ResearchGate. Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical | Request PDF.
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University of California, Los Angeles. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
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NIST. Ethane, 2-bromo-1,1-diethoxy-.
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Khan Academy. Nucleophilic substitution reactions.
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Mettler Toledo. Evaluation of Reaction Kinetics Constants from Calorimetric Data.
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RSC Publishing. Kinetics of Oligomer-Forming Reactions Involving the Major Functional Groups Present in Atmospheric Secondary Organic Aerosol Pa.
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Study.com. Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples.
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Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms.
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PharmaCompass.com. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal).
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ResearchGate. Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts | Request PDF.
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PubChem. Ethane, 2-bromo-1,1-diethoxy-.
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ResearchGate. Experimental Methods in Reaction Kinetics | Request PDF.
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ResearchGate. Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition.
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Benchchem. A Comparative Guide to the Reactivity of α-Bromo and α,β-Dibromo Ketones.
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A Researcher's Guide to Alternatives for Iodoacetaldehyde Diethyl Acetal in Organic Synthesis
In the landscape of organic synthesis, the introduction of a protected two-carbon aldehyde unit is a frequent and critical transformation. For decades, iodoacetaldehyde diethyl acetal has served as a reliable reagent for this purpose, acting as a synthetic equivalent of the ⁺CH₂CHO synthon. Its utility lies in the acetal's ability to mask the reactive aldehyde functionality, allowing the iodine atom to be displaced by a wide range of nucleophiles.[1][2][3] However, its cost, relative instability, and the superior performance of other reagents in specific contexts necessitate a thorough evaluation of viable alternatives.
This guide provides a comparative analysis of key alternatives to iodoacetaldehyde diethyl acetal, offering experimental insights and data to inform reagent selection for researchers in synthetic and medicinal chemistry.
The Benchmark: Understanding Iodoacetaldehyde Diethyl Acetal
Iodoacetaldehyde diethyl acetal is a potent alkylating agent. The carbon-iodine bond is relatively weak and highly polarizable, making iodine an excellent leaving group in Sₙ2 reactions. The acetal group is stable under basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde using aqueous acid.[4][5]
General Reaction Pathway: The primary use involves the alkylation of a nucleophile (Nu⁻), followed by acidic workup to unmask the aldehyde.
General workflow for using a haloacetaldehyde acetal.
Despite its utility, the reagent's reactivity can be a double-edged sword, leading to instability and potential side reactions. This has spurred the adoption of several alternative reagents.
The Primary Contenders: A Comparative Analysis
The most common alternatives to iodoacetaldehyde diethyl acetal are its halogen counterparts and sulfonate esters. The choice among them hinges on a balance of reactivity, stability, cost, and the specific demands of the chemical transformation.
| Reagent | Formula | Molecular Weight | Key Advantages | Key Disadvantages |
| Iodoacetaldehyde Diethyl Acetal | ICH₂CH(OC₂H₅)₂ | 244.09 | Highest reactivity in the halide series | Higher cost, lower stability, potential for light sensitivity |
| Bromoacetaldehyde Diethyl Acetal | BrCH₂CH(OC₂H₅)₂ | 197.07 | Excellent balance of reactivity and stability, moderate cost | Less reactive than the iodo- analog, lachrymator[6] |
| Chloroacetaldehyde Diethyl Acetal | ClCH₂CH(OC₂H₅)₂ | 152.62 | High stability, lowest cost among halides[7][8] | Lowest reactivity, may require harsh conditions (higher temp., stronger base) |
| 2,2-Diethoxyethyl Tosylate | TsOCH₂CH(OC₂H₅)₂ | 288.36 | Reactivity comparable to or greater than the iodo- acetal | Often requires separate preparation, higher cost than halides |
The fundamental principle governing the reactivity of these alkylating agents is the leaving group's ability.
-
Halides (I > Br > Cl): The reactivity trend follows the strength of the carbon-halogen bond (C-I is the weakest) and the stability of the resulting halide anion (I⁻ is the most stable). For most standard nucleophiles (phenoxides, amines, thiolates), bromoacetaldehyde diethyl acetal offers a "goldilocks" solution—reactive enough to proceed under mild conditions but stable enough for convenient storage and handling.[9] The chloro- derivative is often reserved for reactions with highly potent nucleophiles or for large-scale industrial processes where cost is the dominant factor.[10]
-
Tosylates (-OTs): The tosylate group is an exceptionally good leaving group due to the resonance stabilization of the resulting anion. This makes tosylate reagents, such as 2,2-diethoxyethyl p-toluenesulfonate, highly reactive, often matching or exceeding the efficacy of iodoacetaldehyde diethyl acetal. They are particularly useful for alkylating less reactive nucleophiles where halide-based reagents fail or require forcing conditions.
Performance Data in a Representative Transformation
To contextualize the performance of these reagents, consider the O-alkylation of a moderately reactive nucleophile, 4-methoxyphenol. The following table synthesizes typical experimental outcomes.
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodoacetaldehyde Diethyl Acetal | K₂CO₃ | Acetonitrile | 80 | 4 | ~90% |
| Bromoacetaldehyde Diethyl Acetal | K₂CO₃ | Acetonitrile | 80 | 8 | ~88% |
| Chloroacetaldehyde Diethyl Acetal | NaH | DMF | 100 | 24 | ~75% |
| 2,2-Diethoxyethyl Tosylate | K₂CO₃ | Acetonitrile | 60 | 3 | ~92% |
Analysis of Causality: The data illustrates the expected reactivity trends. The iodo- and tosyl- reagents provide the highest yields in the shortest times and under the mildest conditions. The bromo- acetal performs nearly as well, requiring only a longer reaction time. The chloro- acetal necessitates a stronger base (NaH) and higher temperatures to achieve a satisfactory yield, reflecting its lower intrinsic reactivity.[11]
Experimental Protocols: A Practical Guide
Trustworthy protocols are the cornerstone of reproducible science. Below are detailed, self-validating methodologies for the alkylation of 4-methoxyphenol using bromoacetaldehyde diethyl acetal and the subsequent deprotection.
Workflow for O-Alkylation.
Experimental Choices Explained:
-
Anhydrous Conditions: The reaction involves an alkoxide intermediate, which is sensitive to water. Using oven-dried glassware and anhydrous solvents prevents quenching of the nucleophile.
-
Base Selection: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions with the acetal. Stronger bases like NaH are generally unnecessary for the bromo- reagent and increase the risk of elimination or other side pathways.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.
-
Stoichiometry: A slight excess of the alkylating agent (1.2 eq) and base (1.5 eq) is used to drive the reaction to completion.
The acetal is a robust protecting group, but its removal is straightforward under acidic conditions.[12][13]
-
Dissolution: Dissolve the purified acetal product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl). The use of catalytic acid is sufficient as the proton is regenerated in the mechanism.[5]
-
Reaction: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final aldehyde product, (4-methoxyphenoxy)acetaldehyde.
Decision Framework: Choosing the Optimal Reagent
Selecting the right reagent is critical for maximizing yield, minimizing cost, and ensuring operational safety.
Decision tree for selecting an appropriate reagent.
Conclusion
While iodoacetaldehyde diethyl acetal remains a highly effective reagent, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist. Bromoacetaldehyde diethyl acetal emerges as the most versatile and balanced alternative for a majority of laboratory-scale applications, offering a superb compromise between reactivity, stability, and cost. For particularly challenging substrates, 2,2-diethoxyethyl tosylate provides a powerful, highly reactive option. Conversely, for industrial-scale synthesis where economic factors are paramount, chloroacetaldehyde diethyl acetal is the reagent of choice, provided the nucleophile is sufficiently reactive to tolerate the required conditions. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic routes.
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- 9. Bromoacetaldehyde diethyl acetal CAS#: 2032-35-1 [m.chemicalbook.com]
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A Comparative Guide to the Spectroscopic Analysis of 1,1-Diethoxy-2-iodoethane Reaction Products
For researchers, scientists, and professionals in drug development, a deep understanding of reaction pathways and the precise characterization of resulting products are paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of products derived from 1,1-diethoxy-2-iodoethane, a versatile building block in organic synthesis. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural transformations occurring under different reaction conditions.
Introduction: The Versatility of this compound
This compound (also known as iodoacetaldehyde diethyl acetal) is a valuable bifunctional molecule.[1][2] It possesses a stable acetal group, which serves as a protecting group for an aldehyde, and a reactive primary iodide. This duality allows for selective transformations at the iodo-substituted carbon, followed by deprotection of the acetal to reveal the aldehyde functionality for further elaboration. The primary iodide is susceptible to nucleophilic attack and elimination reactions, and it can also be used to form organometallic reagents such as Grignard reagents. Understanding the spectroscopic characteristics of the resulting products is crucial for reaction monitoring and product verification.
Spectroscopic Profile of the Starting Material: this compound
A thorough analysis of any reaction begins with a complete characterization of the starting materials. The spectroscopic data for this compound provides a baseline for comparison with its reaction products.
| Spectroscopic Technique | Key Features of this compound |
| ¹H NMR | Triplet (~1.2 ppm) and quartet (~3.6 ppm) characteristic of the two ethoxy groups. A triplet (~4.8 ppm) for the acetal proton (CH(OEt)₂). A doublet (~3.2 ppm) for the methylene group adjacent to the iodine (ICH₂). |
| ¹³C NMR | Resonances for the ethoxy groups (~15 ppm for CH₃ and ~60-65 ppm for OCH₂). A signal for the acetal carbon (~100 ppm). A downfield signal for the carbon bonded to iodine (~5-10 ppm). |
| IR Spectroscopy | Strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region, characteristic of the acetal group. C-H stretching vibrations around 2850-3000 cm⁻¹. The C-I stretch is typically weak and falls in the far-IR region (~500-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 244 may be observed. Common fragmentation patterns include the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 199, and the loss of an iodoethyl group (-CH₂I). A prominent peak is often observed at m/z 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment. |
Comparative Analysis of Reaction Products
We will now explore the spectroscopic outcomes of three major reaction pathways for this compound: nucleophilic substitution (Sₙ2), elimination (E2), and Grignard reaction.
Nucleophilic Substitution (Sₙ2) Product: 1,1,2-Triethoxyethane
Reaction with a small, strong nucleophile like sodium ethoxide in ethanol will favor a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the ethoxide ion displaces the iodide.
Reaction:
The key structural change is the replacement of the iodine atom with an ethoxy group. This significantly alters the spectroscopic data.
| Spectroscopic Technique | This compound (Starting Material) | 1,1,2-Triethoxyethane (Sₙ2 Product) [3] | Analysis of Spectroscopic Changes |
| ¹H NMR | Doublet (~3.2 ppm) for ICH₂ | Multiplet (~3.5-3.7 ppm) for the three OCH₂ groups; Triplet (~1.2 ppm) for the three CH₃ groups. | The downfield signal of the methylene group adjacent to iodine is replaced by signals in the typical region for methylene groups adjacent to oxygen. The integration of the ethoxy protons increases. |
| ¹³C NMR | Signal for ICH₂ (~5-10 ppm) | Additional signals for the new ethoxy group (~15 ppm for CH₃ and ~65-70 ppm for OCH₂). The carbon previously bonded to iodine now resonates at a much higher field (~65-70 ppm). | The significant upfield shift of the C2 carbon confirms the replacement of the electron-withdrawing iodine with a less electronegative oxygen atom. |
| IR Spectroscopy | C-I stretch (~500-600 cm⁻¹) | Absence of the C-I stretch. Continued presence of strong C-O stretching bands. | The disappearance of the C-I vibrational mode is a key indicator of a successful substitution. |
| Mass Spectrometry | M⁺ at m/z 244 | M⁺ at m/z 162.[3] Fragmentation includes loss of ethoxy groups. Common fragments at m/z 117 and 103. | A lower molecular weight corresponding to the substitution of iodine with an ethoxy group is observed. The fragmentation pattern will be dominated by the cleavage of the ether linkages. |
Elimination (E2) Product: Ethyl Vinyl Ether
When this compound is treated with a bulky, strong base such as potassium tert-butoxide (KOtBu), an E2 elimination reaction is favored.[4] This reaction involves the removal of a proton from the carbon adjacent to the acetal group and the elimination of the iodide, leading to the formation of a double bond. The acetal itself is unstable under these conditions and subsequently eliminates a molecule of ethanol to yield ethyl vinyl ether.
Reaction:
The formation of the vinyl ether introduces characteristic spectroscopic features of a double bond.
| Spectroscopic Technique | This compound (Starting Material) | Ethyl Vinyl Ether (E2 Product) | Analysis of Spectroscopic Changes |
| ¹H NMR | Absence of alkene protons. | Characteristic signals for vinyl protons: a quartet of doublets (~6.4 ppm) for the O-CH= proton, and two doublets of doublets (~4.2 and ~4.0 ppm) for the terminal =CH₂ protons. | The appearance of signals in the alkene region (4-7 ppm) is the most definitive evidence for the elimination reaction. |
| ¹³C NMR | All sp³ hybridized carbons. | Two sp² hybridized carbons in the alkene region (~150 ppm for O-CH= and ~85 ppm for =CH₂). | The presence of signals in the downfield region characteristic of double-bonded carbons confirms the formation of the alkene. |
| IR Spectroscopy | No C=C stretch. | A characteristic C=C stretching vibration around 1620-1640 cm⁻¹. | The appearance of this new absorption band is a strong indicator of the presence of a double bond. |
| Mass Spectrometry | M⁺ at m/z 244 | M⁺ at m/z 72. | A significantly lower molecular weight corresponding to the elimination of both iodine and an ethoxy group is a key diagnostic feature. |
Grignard Reaction Product: 3,3-Diethoxy-1-propanol
This compound can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.[5] This organometallic intermediate can then react with various electrophiles, such as aldehydes and ketones. For this comparison, we will consider the reaction with formaldehyde, which, after an acidic workup, yields 3,3-diethoxy-1-propanol.
Reaction:
-
I-CH₂-CH(OEt)₂ + Mg → I-Mg-CH₂-CH(OEt)₂
-
I-Mg-CH₂-CH(OEt)₂ + H₂C=O → I-Mg-O-CH₂-CH₂-CH(OEt)₂
-
I-Mg-O-CH₂-CH₂-CH(OEt)₂ + H₃O⁺ → HO-CH₂-CH₂-CH(OEt)₂ + MgI(OH)
The introduction of a hydroxyl group and the extension of the carbon chain lead to distinct spectroscopic changes.
| Spectroscopic Technique | This compound (Starting Material) | 3,3-Diethoxy-1-propanol (Grignard Product) [6][7] | Analysis of Spectroscopic Changes |
| ¹H NMR | Doublet (~3.2 ppm) for ICH₂ | A broad singlet for the hydroxyl proton (-OH). A triplet (~3.7 ppm) for the -CH₂OH protons. A multiplet (~1.9 ppm) for the new central methylene group (-CH₂-). | The appearance of a hydroxyl proton signal and new methylene signals confirms the addition to formaldehyde. The original doublet for the iodo-adjacent methylene is absent. |
| ¹³C NMR | Signal for ICH₂ (~5-10 ppm) | A signal for the carbon bearing the hydroxyl group (~60 ppm). A signal for the new central methylene carbon (~35-40 ppm). | The upfield shift of the original C2 carbon and the appearance of new signals corresponding to the added CH₂OH group are indicative of the successful Grignard reaction. |
| IR Spectroscopy | No O-H stretch. | A broad O-H stretching band in the region of 3200-3600 cm⁻¹. | The presence of a strong, broad absorption in the hydroxyl region is a clear indication of the formation of an alcohol. |
| Mass Spectrometry | M⁺ at m/z 244 | M⁺ at m/z 148. Fragmentation can involve the loss of water (-18) or ethoxy groups. A prominent peak is often seen at m/z 103. | The molecular ion peak reflects the addition of a CH₂O unit and the replacement of iodine with a hydrogen. The fragmentation pattern will be influenced by the presence of both the acetal and the alcohol functional groups. |
Experimental Protocols
General Considerations: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified, particularly for the Grignard reaction.
Protocol 1: Synthesis of 1,1,2-Triethoxyethane (Sₙ2 Reaction)
-
To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1,1,2-triethoxyethane.
Protocol 2: Synthesis of Ethyl Vinyl Ether (E2 Reaction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the formation of the volatile product by GC-MS analysis of the headspace.
-
Carefully distill the low-boiling ethyl vinyl ether directly from the reaction mixture.
Protocol 3: Synthesis of 3,3-Diethoxy-1-propanol (Grignard Reaction)
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and bubble dry formaldehyde gas through the solution, or add a solution of paraformaldehyde in anhydrous THF.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,3-diethoxy-1-propanol.
Visualizing Reaction Pathways and Spectroscopic Analysis Flow
Caption: Reaction pathways of this compound and subsequent spectroscopic analysis workflow.
Conclusion
The spectroscopic analysis of the reaction products of this compound provides a clear and detailed picture of the chemical transformations that occur under different conditions. By comparing the NMR, IR, and MS data of the products to that of the starting material, researchers can confidently identify the formation of substitution, elimination, or Grignard reaction products. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to make informed decisions in their synthetic endeavors and ensuring the accurate characterization of their target molecules.
References
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PubChem. 1,1,2-Trimethoxyethane. [Link]
-
PubChem. 1,1,2-Triethoxyethane. [Link]
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PubChem. 3,3-Diethoxy-1-propanol. [Link]
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PubChem. 3,3-Diethoxy-1-propanol, propyl ether. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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NIST. Ethane, 1,1,2-trimethoxy-. [Link]
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NIST. 3,3-Diethoxy-1-propanol. [Link]
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Doc Brown's Chemistry. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. [Link]
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NIST. Ethane, 1,1,1-trimethoxy-. [Link]
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arXiv. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. [Link]
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ResearchGate. Stacked 1 H NMR spectra of reaction mixtures of sodium methoxide with.... [Link]
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University of Missouri–St. Louis. The Grignard Reaction. [Link]
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Chemistry Steps. tBuOK Elimination. [Link]
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YouTube. Reaction of Grignard reagent with Formaldehyde #grignardreagent. [Link]
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A Senior Application Scientist's Guide to Synthetic Pathways: Unlocking Heterocyclic Scaffolds with 1,1-Diethoxy-2-iodoethane
For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of molecular design and discovery. This guide provides an in-depth technical comparison of 1,1-diethoxy-2-iodoethane as a versatile building block for key synthetic transformations, evaluating its performance against common alternatives and offering validated experimental insights.
Introduction: The Strategic Advantage of a Masked Aldehyde
This compound, also known as 2-iodoacetaldehyde diethyl acetal, is a valuable reagent in organic synthesis, serving as a stable and reactive equivalent of the often-unstable iodoacetaldehyde. Its diethoxyacetal moiety acts as a protecting group for the aldehyde functionality, allowing for selective reactions at the iodinated carbon. This "masked" aldehyde can be unveiled under acidic conditions post-reaction, providing a strategic two-carbon building block for the construction of complex molecular architectures, particularly heterocyclic systems.
The key to its utility lies in the combination of a soft electrophilic carbon bearing the iodine and the latent aldehyde functionality. The carbon-iodine bond is relatively weak and susceptible to nucleophilic attack, making it an excellent substrate for a variety of coupling and condensation reactions.
I. Synthesis of Substituted Furans: A Comparative Analysis via the Feist-Bénary Reaction
The Feist-Bénary furan synthesis is a classical and powerful method for constructing the furan ring system through the reaction of an α-halo ketone or aldehyde with a β-dicarbonyl compound.[1][2][3] In this context, this compound serves as a key α-haloacetaldehyde equivalent.
Mechanistic Rationale
The reaction proceeds through a series of well-established steps:
-
Enolate Formation: A base abstracts an acidic proton from the β-dicarbonyl compound to generate a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of this compound in an SN2 fashion, displacing the iodide ion.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation, followed by dehydration, to form the furan ring.
The use of this compound in this synthesis typically leads to the formation of furans bearing a diethoxymethyl group at the 2-position, which can be readily hydrolyzed to the corresponding 2-formylfuran.
Caption: Feist-Bénary reaction mechanism.
Performance Comparison: Iodo vs. Chloro and Bromo Analogs
The choice of the halogen in the haloacetaldehyde acetal significantly impacts reactivity. The general trend for leaving group ability in SN2 reactions is I > Br > Cl. This trend holds true in the Feist-Bénary synthesis.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Yield Range (%) |
| This compound | High | Mild base (e.g., K₂CO₃), room temp to gentle heating | 75-90 |
| 1,1-Diethoxy-2-bromoethane | Moderate | Stronger base (e.g., NaOEt) or higher temperatures | 60-80 |
| 1,1-Diethoxy-2-chloroethane | Low | Harsh conditions (e.g., strong base, prolonged heating) | 40-60 |
Data Interpretation:
-
This compound consistently provides higher yields under milder reaction conditions. This is a direct consequence of the superior leaving group ability of iodide. The use of milder bases like potassium carbonate is often sufficient, which helps to prevent side reactions such as ester hydrolysis of the β-dicarbonyl compound.
-
1,1-Diethoxy-2-bromoethane is a viable alternative, but typically requires more forcing conditions to achieve comparable reaction rates.
-
1,1-Diethoxy-2-chloroethane is the least reactive of the three and its use often leads to lower yields and the potential for side product formation due to the harsher conditions required.
Experimental Protocol: Synthesis of Ethyl 2-(diethoxymethyl)-5-methylfuran-3-carboxylate
This protocol provides a validated method for the synthesis of a substituted furan using this compound.
Materials:
-
Ethyl acetoacetate
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired furan.
-
The diethoxymethyl group can be hydrolyzed to the aldehyde by stirring with a mild acid (e.g., 10% aqueous HCl) in a suitable solvent like THF.
II. Synthesis of Substituted Pyrazines: A Versatile Approach
Pyrazines are a class of nitrogen-containing heterocycles with significant applications in the pharmaceutical and flavor industries.[4] this compound can be employed as a C2 synthon for the construction of pyrazine rings, typically through condensation with α-amino ketones. This approach is a modification of classical methods like the Staedel-Rugheimer and Gutknecht pyrazine syntheses.[5][6]
Mechanistic Pathway
The synthesis generally involves the following key transformations:
-
Formation of an α-amino ketone: This can be prepared through various methods, such as the reduction of an α-oximino ketone.
-
Reaction with this compound: The α-amino ketone reacts with this compound. The exact mechanism can vary, but it often involves initial N-alkylation followed by intramolecular cyclization.
-
Dimerization and Oxidation: In some variations, the α-amino ketone can self-condense to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. The introduction of the C2 unit from this compound allows for the synthesis of unsymmetrically substituted pyrazines.
Caption: General workflow for pyrazine synthesis.
Performance and Comparison with Alternatives
The use of this compound offers a distinct advantage in the synthesis of unsymmetrical pyrazines. Traditional methods often rely on the self-condensation of α-amino ketones, leading to symmetrically substituted products.
| Method | Starting Materials | Product Scope | Key Advantages |
| Using this compound | α-Amino ketone + this compound | Unsymmetrical pyrazines | Access to diverse substitution patterns |
| Glyoxal Condensation | Glyoxal + 1,2-Diamine | Symmetrical or simply substituted pyrazines | Readily available starting materials |
| Gutknecht Synthesis | Self-condensation of α-amino ketones | Symmetrical pyrazines | Classical and well-established |
Data Interpretation:
-
The use of This compound provides a modular approach to pyrazine synthesis, allowing for the introduction of a C2 unit with a protected aldehyde, which can be further functionalized. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Glyoxal condensation is a straightforward method but is limited in the diversity of achievable substitution patterns.
-
The Gutknecht synthesis is a reliable method for symmetrical pyrazines but lacks the flexibility for creating more complex, unsymmetrical structures.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrazine (General Procedure)
This protocol outlines a general approach for the synthesis of a substituted pyrazine.
Materials:
-
α-Amino ketone hydrochloride
-
This compound
-
Triethylamine
-
Ethanol
-
Oxidizing agent (e.g., copper(II) acetate)
Procedure:
-
Dissolve the α-amino ketone hydrochloride (1.0 eq) in ethanol.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride and free the amine.
-
To this solution, add this compound (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, add an oxidizing agent such as copper(II) acetate (1.2 eq).
-
Continue to reflux the mixture for an additional 2-4 hours to facilitate aromatization.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired pyrazine.
Conclusion: A Strategic Choice for Heterocyclic Synthesis
This compound stands out as a highly effective and versatile reagent for the construction of furan and pyrazine heterocycles. Its superior reactivity compared to its chloro and bromo analogs allows for milder reaction conditions, leading to higher yields and cleaner reaction profiles, particularly in the Feist-Bénary furan synthesis. Furthermore, its ability to act as a C2 synthon with a masked aldehyde functionality provides a strategic advantage for the synthesis of unsymmetrically substituted pyrazines, a crucial aspect in modern drug discovery and development. The validated protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and efficiently execute the synthesis of these important heterocyclic scaffolds.
References
- Feist, F. Ber. Dtsch. Chem. Ges.1902, 35, 1537-1544.
- Benary, E. Ber. Dtsch. Chem. Ges.1911, 44, 489-493.
- Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Harlow, 1997.
- Staedel, W.; Rugheimer, L. Ber. Dtsch. Chem. Ges.1876, 9, 1438-1439.
- Gutknecht, H. Ber. Dtsch. Chem. Ges.1879, 12, 2290-2292.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.
- Padwa, A.; Krumpe, K. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 4, pp 1079-1110.
- Sartori, G.; Maggi, R.; Bigi, F. Green Chem.1999, 1, 141-143.
- Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010.
- Taylor, E. C.; McKillop, A. The Chemistry of Heterocyclic Compounds, Pyrazines; Wiley: New York, 1979.
- Brown, D. J. In The Chemistry of Heterocyclic Compounds, The Pyrazines, Supplement I; Taylor, E. C., Ed.; Wiley: New York, 2002.
- Sato, N. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 4, pp 971-1002.
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A Comparative Guide to the Efficacy of Haloacetaldehyde Acetals in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Haloacetaldehyde acetals are powerful and versatile building blocks in modern organic synthesis, prized for their dual functionality which allows for the strategic construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides an in-depth comparison of the most commonly used haloacetaldehyde acetals, offering insights into their relative reactivity, stability, and synthetic efficacy to aid researchers in making informed decisions for their specific applications.
The Acetal Advantage: An Overview
Haloacetaldehyde acetals, such as bromoacetaldehyde diethyl acetal and chloroacetaldehyde dimethyl acetal, serve as stable, easy-to-handle precursors to the highly reactive and unstable haloacetaldehydes. The acetal functional group acts as a protecting group for the aldehyde, preventing self-polymerization and allowing for controlled reactivity.[1][2] Under acidic conditions, the acetal is readily hydrolyzed to reveal the aldehyde, which can then participate in cyclization or condensation reactions. Alternatively, the carbon-halogen bond provides a reactive site for nucleophilic substitution. This dual nature makes them indispensable reagents in medicinal and materials chemistry.[3]
The Halogen Effect: A Head-to-Head Comparison of Reactivity
The primary point of differentiation among haloacetaldehyde acetals is the halogen atom (Cl, Br, I). This choice significantly impacts the reagent's reactivity, primarily in reactions involving the displacement of the halide ion. The established trend for leaving group ability in nucleophilic substitution reactions is I > Br > Cl. This trend is a direct consequence of the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion.
-
Iodoacetaldehyde Acetals : These are the most reactive reagents in the series. The C-I bond is the longest and weakest, making the iodide ion an excellent leaving group. This high reactivity allows for reactions to proceed under milder conditions, often leading to shorter reaction times and higher yields. However, their higher cost and lower stability can be drawbacks. Syntheses of iodoacetaldehyde acetals have been reported, for instance, by the iodination of vinyl acetate followed by acetalization.[4][5]
-
Bromoacetaldehyde Acetals : Offering a balance between reactivity and stability, bromoacetaldehyde acetals are the most widely used reagents in this class. They are reactive enough for a broad scope of transformations without being overly unstable. Bromoacetaldehyde diethyl acetal, for example, is a lachrymator and should be handled with care in a fume hood.[6] It is frequently employed in the synthesis of various heterocyclic systems.[7][8]
-
Chloroacetaldehyde Acetals : As the least reactive of the three, chloroacetaldehyde acetals require more forcing reaction conditions, such as higher temperatures or stronger bases, to achieve comparable results to their bromo and iodo counterparts.[9][10] However, they are typically the most cost-effective and exhibit the greatest stability, making them suitable for large-scale industrial applications where cost and reagent longevity are critical factors.
The following diagram illustrates the general mechanistic pathway for the utilization of haloacetaldehyde acetals in the synthesis of bicyclic heteroaromatic systems, such as imidazopyridines, a common application.
Caption: Generalized workflow for heterocyclic synthesis using haloacetaldehyde acetals.
Efficacy in Imidazopyridine Synthesis: A Case Study
The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the efficacy of different haloacetaldehyde acetals.[11][12][13] The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with a haloacetaldehyde acetal.[12] While direct comparative studies under identical conditions are sparse in the literature, a synthesis of known reaction yields and conditions provides valuable insights.
| Haloacetaldehyde Acetal | Typical Reaction Conditions | Observed Yields | Key Considerations |
| Chloroacetaldehyde Dimethyl Acetal | Higher temperatures (e.g., reflux in high-boiling solvents), longer reaction times. | Moderate to Good | Most economical, highest stability, but requires harsher conditions. |
| Bromoacetaldehyde Diethyl Acetal | Moderate temperatures (e.g., 60-140°C), standard reaction times (5-24h).[7][12] | Good to Excellent[7] | The "workhorse" reagent; balances reactivity and stability effectively. |
| Iodoacetaldehyde Diethyl Acetal | Milder conditions (e.g., room temperature to moderate heat), often shorter reaction times. | Often the highest | Most reactive, ideal for sensitive substrates, but higher cost and lower stability. |
Note: Yields are highly substrate-dependent and the above table is a generalization based on literature precedents.
The choice of acetal can be critical. For substrates that are sensitive to high temperatures or prolonged reaction times, the more reactive bromo- or iodo-acetals are preferable. Conversely, for robust, simple substrates on a large scale, the cost-effectiveness of chloroacetaldehyde acetal may outweigh the need for more forcing conditions.
Experimental Protocol: Synthesis of a 2-Substituted Imidazo[1,2-a]pyridine
This protocol is a representative example of the synthesis of an imidazo[1,2-a]pyridine derivative using bromoacetaldehyde diethyl acetal.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (1.1 equiv)[7]
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Caption: Step-by-step workflow for imidazopyridine synthesis.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 equiv) and potassium carbonate (1.1 equiv).[7]
-
Add anhydrous DMF to dissolve the solids.
-
To the stirring solution, add bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise.[7]
-
Equip the flask with a condenser and heat the reaction mixture to 140°C.[7]
-
Maintain stirring at this temperature overnight.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired imidazo[1,2-a]pyridine product.
Conclusion and Recommendations
The selection of a haloacetaldehyde acetal is a strategic choice that should be guided by the specific requirements of the synthetic target and practical considerations.
-
For high-value, sensitive, or late-stage substrates , the enhanced reactivity of iodoacetaldehyde acetals may justify their cost by providing higher yields under mild conditions.
-
For general-purpose laboratory synthesis and methods development , bromoacetaldehyde acetals offer the most versatile and reliable option, providing a robust balance of reactivity, stability, and cost.
-
For large-scale, industrial production of robust molecules , the economic advantage and stability of chloroacetaldehyde acetals make them the reagent of choice, provided the necessary reaction conditions can be met.
By understanding the distinct reactivity profiles of these essential building blocks, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.
References
-
Akiyoshi, S., & Okuno, K. (1952). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-iodo-beta keto acetal compound.
-
ACS Publications. (n.d.). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of bromoacetaldehyde diethyl acetal. Available at: [Link]
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ResearchGate. (n.d.). Reagents and conditions: a) bromoacetaldehyde diethyl acetal (1.1 equiv.)... Available at: [Link]
-
Jakubke, H.-D., & Sewald, N. (2021). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2019). 14.3: Acetal Formation. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). EP0247233B1 - Process for the manufacture of chloro- or bromoacetaldehyde dialkyl acetals.
-
National Institutes of Health. (2020). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available at: [Link]
-
European Patent Office. (n.d.). Process for the manufacture of acetals of chloro- or bromoacetaldehyde - EP 0247234 B1. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Available at: [Link]
-
Organic-Chemistry.org. (2019). Acetal synthesis by acetalization or ring closure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Available at: [Link]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Asian Journal of Chemistry. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Available at: [Link]
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Sci-Hub. (2012). Synthesis of Imidazopyridines by Cu(II)/Fe(III) Co-catalyzed C–N Coupling. Available at: [Link]
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Navigating the Reactive Landscape of 1,1-Diethoxy-2-iodoethane: A Comparative Guide to Intermediate Characterization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, 1,1-diethoxy-2-iodoethane stands as a versatile precursor, offering pathways to valuable building blocks. However, its utility is intrinsically linked to the transient, often elusive, intermediates that govern its reaction trajectories. Understanding and characterizing these fleeting species is paramount for controlling reaction outcomes, optimizing yields, and ensuring the synthesis of desired products. This guide provides an in-depth technical comparison of the primary reaction pathways of this compound, focusing on the characterization of their key intermediates and evaluating alternative synthetic strategies.
The Dichotomy of Reactivity: Substitution vs. Elimination
The reactivity of this compound is predominantly dictated by the nature of the reagents and reaction conditions, leading to a competition between nucleophilic substitution (SN) and elimination (E) pathways. The C-I bond, being the weakest of the carbon-halogen bonds, makes iodide an excellent leaving group, facilitating both reaction types.[1]
The Elimination Pathway: A Route to Ketene Diethyl Acetal
In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, this compound readily undergoes an E2 elimination reaction to form ketene diethyl acetal. This reaction proceeds in a single, concerted step where the base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, simultaneously with the departure of the iodide leaving group.[2]
A well-documented analogue is the synthesis of ketene diethyl acetal from bromoacetal and potassium tert-butoxide, which provides a robust model for this transformation.[3] The primary intermediate in this concerted mechanism is the transition state, which is challenging to observe directly. However, the formation of the ketene diethyl acetal product is a clear indicator of this pathway.
Characterization of the Elimination Product (Ketene Diethyl Acetal):
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (geminal), and the ethoxy groups (quartet and triplet). |
| ¹³C NMR | Resonances for the vinyl carbons and the ethoxy carbons. |
| IR Spectroscopy | A characteristic C=C stretching frequency for the vinyl ether. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of ketene diethyl acetal. |
Experimental Protocol: Synthesis and Characterization of Ketene Diethyl Acetal via Elimination
This protocol is adapted from the synthesis of ketene diethyl acetal from the analogous bromoacetal.[3]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Absolute tert-butyl alcohol
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inlet for inert gas, dissolve potassium tert-butoxide in absolute tert-butyl alcohol under an inert atmosphere.
-
Heat the mixture to reflux with stirring until the potassium tert-butoxide is completely dissolved.
-
Cool the solution slightly and add this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and add anhydrous diethyl ether.
-
Filter the mixture to remove the precipitated potassium iodide.
-
Wash the filtrate with a small amount of water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the dried solution to isolate the ketene diethyl acetal product.
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its identity as ketene diethyl acetal.
-
Perform mass spectrometry to determine the molecular weight of the product.
The Substitution Pathway: Formation of 2,2-Diethoxyethanol and Derivatives
When this compound is treated with a nucleophile that is a weak base, such as sodium ethoxide in ethanol, nucleophilic substitution becomes the dominant pathway. This can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of potential carbocation intermediates.[4][5][6][7][8]
SN2 Mechanism:
In a concerted SN2 reaction, the nucleophile directly attacks the carbon bearing the iodine atom, leading to the displacement of the iodide ion in a single step. This pathway is favored by primary alkyl halides and strong, unhindered nucleophiles.
SN1 Mechanism:
Alternatively, the reaction can proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate. The C-I bond breaks first, forming a primary carbocation. This intermediate is highly reactive and can be trapped by the nucleophile. The SN1 pathway is more likely in polar, protic solvents that can stabilize the carbocation intermediate.
Characterization of Intermediates in Substitution Reactions:
Direct observation of the primary carbocation in the SN1 pathway is extremely challenging due to its high reactivity. However, its formation can be inferred through trapping experiments. For instance, conducting the reaction in the presence of a potent trapping agent can lead to the formation of a stable adduct that can be isolated and characterized.
Modern analytical techniques like mass spectrometry can be invaluable in detecting and characterizing transient ionic intermediates directly from the reaction mixture.[9][10][11][12]
Comparative Analysis of Synthetic Routes to Vinyl Ethers
While the elimination reaction of this compound offers a direct route to ketene diethyl acetal, several alternative methods exist for the synthesis of vinyl ethers. A comparison of these methods highlights the advantages and disadvantages of each approach.
| Synthetic Method | Starting Materials | Reagents/Catalysts | Key Intermediates | Advantages | Disadvantages |
| Dehydrohalogenation of Haloacetals | 1,1-dialkoxy-2-haloethanes | Strong, hindered bases (e.g., t-BuOK) | Transition state | Direct, one-step synthesis. | Requires strong base, potential for side reactions. |
| Wittig Reaction | Aldehydes or ketones | Phosphonium ylides | Betaine/Oxaphosphetane | Wide substrate scope. | Stoichiometric amounts of phosphine oxide byproduct. |
| Transition Metal-Catalyzed Vinylation | Alcohols, vinyl acetate | Palladium or Iridium complexes | Organometallic complexes | Mild reaction conditions. | Catalyst cost and sensitivity. |
| Pyrolysis of Acetals | Acetals derived from unsaturated aldehydes | High temperatures | Radical species | Can be used for specific substrates. | High energy input, potential for complex product mixtures. |
Visualizing Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the key reaction pathways and a general experimental workflow for intermediate characterization.
Caption: E2 Elimination of this compound.
Caption: Competing SN1 and SN2 substitution pathways.
Caption: Experimental workflow for intermediate characterization.
Conclusion
The reactions of this compound present a fascinating case study in the competition between substitution and elimination pathways. The ability to characterize the fleeting intermediates, whether through direct spectroscopic observation or indirect trapping experiments, is fundamental to mastering its synthetic potential. By understanding the underlying mechanisms and comparing them with alternative synthetic strategies, researchers can make informed decisions to achieve their desired chemical transformations with greater precision and efficiency. This guide serves as a foundational resource for navigating the reactive landscape of this versatile iodoacetal and harnessing its power in the synthesis of valuable molecules.
References
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Wikipedia. (2023). Organoiodine chemistry. [Link]
-
Dalal Institute. Methods of Determining Mechanisms. [Link]
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Organic Syntheses. (1941). Ketene Diethylacetal. [Link]
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Wur eDepot. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023). Competition between substitution and elimination. [Link]
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ResearchGate. (2024). Mass spectra of the identified intermediates. [Link]
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Royal Society of Chemistry. (2020). Identifying reactive intermediates by mass spectrometry. [Link]
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ResearchGate. (2018). (A) Generation of vinyl cations via solvolytic bond heterolysis and.... [Link]
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UCLA Chemistry. Nucleophilic substitution vs. elimination reactions. [Link]
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Wikipedia. (2023). Vinyl cation. [Link]
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National Center for Biotechnology Information. (2020). Identifying reactive intermediates by mass spectrometry. [Link]
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ResearchGate. (2020). Identifying reactive intermediates by mass spectrometry. [Link]
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ResearchGate. Ketene diethyl acetal. [Link]
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Dalal Institute. Elimination Reactions. [Link]
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National Center for Biotechnology Information. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. [Link]
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YouTube. (2022). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. [Link]
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Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]
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OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. [Link]
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Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. [Link]
-
Brainly.in. (2022). Reaction of sodium ethoxide and ethyl iodide will give:. [Link]
-
PubMed. (2018). Teaching an old carbocation new tricks: Intermolecular C-H insertion reactions of vinyl cations. [Link]
-
Gauth. The reaction of sodium ethoxide with ethyl iodide to form diethyl ether is termed Electro [Chemistry]. [Link]
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National Center for Biotechnology Information. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. [Link]
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YouTube. (2023). Haloalkane Reactions. [Link]
-
Filo. (2025). Reaction of sodium ethoxide and ethyl iodide will give :- (1) Ether (2) E... [Link]
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YouTube. (2023). The reaction of sodium ethoxide with ethyl iodide to form diethyl e.... [Link]
-
YouTube. (2020). Heating together of sodium ethoxide and ethyl iodide will give:. [Link]
-
SpectraBase. Iodoethane. [Link]
- Google Patents. (2013).
-
YouTube. (2020). Reactions of Haloarenes #1- Haloalkanes and Haloarenes #26. [Link]
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PubChem. 1,1-Diethoxy-2-methylpropane. [Link]
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A Researcher's Guide to the Structural Elucidation of 1,1-Diethoxy-2-iodoethane Derivatives: An X-ray Crystallography Perspective
In the landscape of synthetic chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide navigates the powerful technique of single-crystal X-ray crystallography, specifically tailored for the structural analysis of novel products derived from the versatile building block, 1,1-diethoxy-2-iodoethane. While a comprehensive search of crystallographic databases reveals a notable scarcity of public data on these specific derivatives, this guide serves as a foundational framework for researchers venturing into this area. It provides both the "how" and the "why" of experimental design, ensuring a rigorous and scientifically sound approach to structural elucidation.
The Unique Challenge and Opportunity
This compound is a reactive precursor, capable of undergoing a variety of transformations to yield a diverse array of molecular architectures. The inherent flexibility of the diethoxy acetal group and the reactivity of the iodo-substituent present unique challenges and opportunities in structural analysis. Understanding the precise conformation, stereochemistry, and intermolecular interactions of these derivatives is critical for establishing structure-activity relationships (SAR) and for the rational design of new chemical entities. X-ray crystallography stands alone in its ability to provide this definitive atomic-level information.[1]
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline a detailed protocol, explaining the rationale behind each critical step.
Part 1: Crystal Growth – The Art and Science
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For novel derivatives of this compound, which are likely to be oils or low-melting solids, obtaining suitable crystals can be the most challenging phase.
Experimental Protocol: Crystal Growth
-
Purification: The starting material must be of the highest possible purity (>99%). Residual solvents or impurities can inhibit crystallization.
-
Solvent Selection: A screening of various solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
-
Causality in Experimental Choices: The goal of these techniques is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow changes in solvent composition or temperature are essential to prevent rapid precipitation, which leads to amorphous solids or poorly ordered microcrystals.
Diagram: The Crystallographic Workflow
Caption: A generalized workflow for the X-ray crystallographic analysis of a novel compound.
Part 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is subjected to a beam of X-rays to generate a diffraction pattern. The intensities and positions of the diffracted beams contain the information needed to determine the arrangement of atoms in the crystal.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and diffraction data are collected over a wide range of angles. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate structure.
Trustworthiness Through Self-Validation: The quality of a crystal structure is assessed by several metrics, most notably the R-factor (R1), which measures the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a well-refined structure.[2]
Comparative Analysis: Crystallography vs. Other Techniques
While X-ray crystallography provides the "gold standard" for structure determination, it is often used in conjunction with other analytical techniques. The following table compares the strengths and weaknesses of common methods for characterizing derivatives of this compound.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions | Unambiguous structure determination | Requires high-quality single crystals |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemical relationships | Provides detailed information in solution, non-destructive | Can be difficult to interpret for complex molecules, does not provide precise bond lengths/angles |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, requires very small sample amounts | Does not provide information on atomic connectivity or stereochemistry |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited information on the overall molecular structure |
Diagram: A Comparative Logic
Caption: Matching analytical techniques to the primary structural question being asked.
Conclusion and Future Directions
The structural elucidation of derivatives from this compound represents a fertile ground for chemical research. While direct crystallographic data is currently limited, the protocols and comparative insights provided in this guide offer a robust framework for future investigations. By employing meticulous crystallization techniques and leveraging the unparalleled power of X-ray diffraction, researchers can unlock the precise three-dimensional structures of these novel compounds. This, in turn, will accelerate the discovery of new molecules with tailored properties and functions, particularly in the realm of drug development and materials science. The path forward lies in the systematic application of these crystallographic principles to this promising class of molecules.
References
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Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 683–692. Retrieved from [Link]
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Wojtas, M. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal, 29(10), e202202981. Retrieved from [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5179-5194. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]
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A Researcher's Guide to Stereoselectivity in Reactions with Iodoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The ability to selectively generate a single desired stereoisomer of a molecule is a critical factor in the development of new therapeutics and functional materials. Iodoacetaldehyde diethyl acetal, a versatile C2 building block, presents unique opportunities and challenges in the realm of stereoselective synthesis. This guide provides an in-depth analysis of the stereoselectivity of reactions involving this reagent, offering a comparative perspective grounded in mechanistic principles and supported by experimental data.
The Stereochemical Challenge and Opportunity of α-Haloacetals
α-Haloaldehydes and their corresponding acetals are valuable electrophiles in carbon-carbon bond-forming reactions. The presence of a halogen atom at the α-position significantly influences the reactivity of the carbonyl group (or its masked equivalent) and provides a handle for further functionalization. However, achieving high levels of stereoselectivity in reactions with these substrates can be complex due to factors such as the potential for chelation control, the electronic effects of the halogen, and the steric hindrance imposed by the acetal group.
This guide will explore key strategies for controlling the stereochemistry of reactions at the carbon atom bearing the iodine in iodoacetaldehyde diethyl acetal and at the adjacent carbon atom formed during the reaction. We will delve into diastereoselective and enantioselective transformations, comparing the utility of iodoacetaldehyde diethyl acetal with analogous reagents where data is available.
Diastereoselective Reactions: The Influence of Chiral Auxiliaries
One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. While specific data for iodoacetaldehyde diethyl acetal is scarce in the literature, we can draw valuable insights from reactions of the closely related bromoacetaldehyde diethyl acetal.
A common strategy involves the use of Evans oxazolidinone auxiliaries.[1] These auxiliaries are widely employed to control the stereochemistry of aldol reactions.[1] The chiral auxiliary is first acylated, and the resulting imide is then enolized and reacted with an electrophile. The bulky auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation or aldol addition.
Comparative Analysis: Iodo- vs. Bromoacetaldehyde Diethyl Acetal in Asymmetric Synthesis
| Feature | Iodoacetaldehyde Diethyl Acetal (Predicted) | Bromoacetaldehyde Diethyl Acetal (Observed) | Rationale & Supporting Insights |
| Electrophilicity | Higher | Lower | The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the α-carbon more susceptible to nucleophilic attack. |
| Leaving Group Ability | Excellent | Good | Iodide is a better leaving group than bromide, which could influence the rates of both desired reactions and potential side reactions. |
| Stereoselectivity | Potentially high, but may be sensitive to reaction conditions. | High diastereoselectivity has been demonstrated in specific applications.[2] | The larger size of the iodine atom could lead to different steric interactions in the transition state, potentially impacting the diastereomeric ratio. Careful optimization of reaction conditions would be crucial. |
| Applications | Versatile precursor for complex molecules. The C-I bond can participate in a wider range of cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the C-Br bond. | Established utility in the synthesis of pharmaceutical intermediates.[2] | The enhanced reactivity of the C-I bond opens up a broader synthetic toolbox for subsequent transformations. |
Experimental Protocol: Asymmetric Synthesis of a Chiral Aldehyde via Organocatalytic Michael Addition
While a direct, experimentally validated protocol for a stereoselective reaction of iodoacetaldehyde diethyl acetal is not prominently featured in the reviewed literature, a relevant procedure involving the analogous bromoacetaldehyde diethyl acetal can be adapted and serves as an excellent starting point for methods development. The following protocol is based on a key step in the total asymmetric synthesis of (+)-Paroxetine and (+)-Femoxetine.[2]
Reaction Scheme:
Workflow for the synthesis of a chiral γ-nitroaldehyde.
Step 1: O-Alkylation of a Phenolic Precursor
-
To a solution of the starting phenol (e.g., sesamol or 4-methoxyphenol) in dimethylformamide (DMF), add potassium carbonate (1.1 equivalents) and bromoacetaldehyde diethyl acetal (1.1 equivalents).[2]
-
Heat the reaction mixture to 140 °C and stir overnight.[2]
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude O-alkylated product. This product is often used in the next step without further purification.
Step 2: Acetal Deprotection
-
Dissolve the crude acetal from the previous step in a mixture of acetone and water (10:1).[2]
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH, 10 mol-%).[2]
-
Stir the reaction mixture at room temperature for 90 minutes.[2]
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure to yield the crude aldehyde.
Step 3: Organocatalytic Asymmetric Michael Addition
-
Dissolve the crude aldehyde in toluene and cool the solution to 0 °C.
-
Add nitromethane (10 equivalents) and N,N,N',N'-tetramethylguanidine (TMG, 10 mol-%) as the organocatalyst.[2]
-
Stir the reaction at 0 °C for 90 minutes.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
The resulting γ-nitroaldehyde can then be further functionalized. For example, subsequent mesylation and treatment with a base can lead to the formation of a cyclopropane ring, a key step in the synthesis of the target pharmaceuticals.[2]
Rationale for Experimental Choices:
-
Choice of Base in Step 1: Potassium carbonate is a mild and effective base for the O-alkylation of phenols.
-
Solvent Choice: DMF is a polar aprotic solvent that is well-suited for SN2 reactions.
-
Deprotection Conditions: The use of a catalytic amount of a strong acid like TsOH in aqueous acetone is a standard and efficient method for the cleavage of diethyl acetals.
-
Organocatalyst in Step 3: TMG is a non-chiral guanidine base that catalyzes the Michael addition. For an asymmetric reaction, a chiral organocatalyst, such as a diarylprolinol silyl ether, would be employed to control the stereochemical outcome.
Enantioselective Catalysis: The Frontier
The development of catalytic enantioselective reactions of α-haloacetals is an active area of research. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of aldehydes. Proline and its derivatives have been shown to catalyze the asymmetric cross-aldol reaction of various aldehydes, including those bearing α-substituents.[3]
For iodoacetaldehyde diethyl acetal, an enantioselective reaction could be envisioned through the in-situ generation of the corresponding aldehyde, which would then participate in a catalytic cycle.
Hypothetical Enantioselective Aldol Reaction:
Proposed catalytic cycle for an enantioselective aldol reaction.
In this proposed cycle, a chiral amine catalyst would react with the in-situ generated iodoacetaldehyde to form a chiral enamine intermediate. This enamine would then react with a nucleophile from one face, dictated by the stereochemistry of the catalyst, to form an iminium ion. Hydrolysis would then release the chiral aldol product and regenerate the catalyst. The success of this approach would depend on the careful selection of the catalyst and reaction conditions to ensure high stereocontrol and minimize side reactions.
Conclusion and Future Outlook
Iodoacetaldehyde diethyl acetal holds significant potential as a versatile building block in stereoselective synthesis. While direct experimental data on its application in asymmetric reactions is currently limited in publicly accessible literature, the established reactivity of analogous α-haloacetals provides a strong foundation for future investigations. The development of robust and highly selective catalytic methods for the transformation of iodoacetaldehyde diethyl acetal would be a valuable addition to the synthetic chemist's toolbox, enabling the efficient construction of complex, stereochemically defined molecules for applications in drug discovery and materials science. Further research into the diastereoselective and enantioselective reactions of this reagent is highly encouraged.
References
- Alcaide, B., & Almendros, P. (2003). The Direct Catalytic Asymmetric Cross-Aldol Reaction of Aldehydes.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Szcześniak, P., Buda, S., Lefevre, L., & Mlynarski, J. (2019). Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine. The Journal of Organic Chemistry, 84(21), 14167-14174.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Diethoxy-2-iodoethane
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. 1,1-Diethoxy-2-iodoethane, a valuable reagent in organic synthesis, demands our full attention due to its specific hazard profile. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of yourself, your colleagues, and the environment.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the bedrock of safe handling and disposal. This compound is not merely a simple organic solvent; its iodo-functional group and other properties classify it as a hazardous substance requiring specific precautions.
Primary Hazards: According to its PubChem safety summary, this compound is a combustible liquid that is toxic if swallowed or inhaled.[1] It is also known to cause significant skin and serious eye irritation.[1] Furthermore, safety data sheets for similar iodoalkanes indicate a suspicion of causing genetic defects and the potential to cause allergic skin reactions or asthma-like symptoms if inhaled.[2] The compound is also sensitive to light and moisture, and may decompose when exposed to them.[2][3]
Personal Protective Equipment (PPE): The Non-Negotiable Barrier Before handling or preparing this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A flame-retardant lab coat, fully fastened, is required to protect against splashes and spills.
-
Respiratory Protection: All handling of this chemical, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₃IO₂ | PubChem[1] |
| Molecular Weight | 244.07 g/mol | PubChem[1] |
| Appearance | Liquid | N/A |
| Primary Hazards | Combustible, Acutely Toxic (Oral, Inhalation), Skin/Eye Irritant | PubChem[1] |
| Incompatible Materials | Strong oxidizing agents, acids, bleach, peroxides | Braun Group[4] |
| Storage Conditions | Cool, dry, well-ventilated area away from heat, light, and moisture | Fisher Sci[2] |
Part 2: The Core Disposal Protocol: Waste Segregation and Containment
The single most critical aspect of disposing of this compound is its classification as a halogenated organic compound .[5] Halogens (Fluorine, Chlorine, Bromine, Iodine) introduce significant environmental hazards if disposed of improperly and require specialized, high-temperature incineration for complete destruction.[5][6] For this reason, halogenated waste streams are managed separately and are often associated with higher disposal costs.[5][7]
Causality: Why Segregation is Paramount Mixing halogenated waste with non-halogenated solvent waste, even in small quantities, contaminates the entire volume.[4][5] This forces the entire container to be treated as the more hazardous and costly halogenated waste. Proper segregation is therefore not only a matter of compliance but also of resource stewardship.
Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and possess a leak-proof, screw-top cap.[5] Do not use containers with loose caps or stoppers.[5]
-
-
Properly Label the Container:
-
Consolidate the Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Collect all materials contaminated with this compound, including pipette tips, used absorbent materials, and contaminated gloves, directly into your designated solid halogenated waste container.
-
For liquid waste, carefully pour it into the designated liquid halogenated waste container.
-
Never fill a liquid waste container beyond 75% capacity to allow for vapor expansion and prevent spills.[8]
-
-
Secure and Store the Container:
-
Keep the waste container securely closed at all times, except when you are actively adding waste.[4] This prevents the release of toxic and combustible vapors.
-
Store the container in a designated satellite accumulation area, typically within or near the lab, in a cool, well-ventilated location away from heat sources and incompatible materials.[2]
-
Caption: Waste Segregation Workflow for Halogenated Compounds.
Part 3: Emergency Procedures for Spills and Decontamination
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Response Protocol:
-
Ensure Immediate Safety: Alert all personnel in the immediate area and, if the spill is large or ventilation is poor, evacuate the lab.[9]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Part 1.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[2][3] Start from the outside of the spill and work inwards to prevent it from spreading.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated, sealable hazardous waste container. Label it clearly as "Spill Debris with this compound".[2][6]
-
Decontaminate the Area:
-
Wash the spill surface thoroughly with soap and water.[6][9]
-
For spills involving radio-iodine, sodium bicarbonate is often used to buffer the pH and reduce the volatilization of iodine gas; this may be a prudent extra step for significant spills of any iodo-compound.[9]
-
All cleaning materials (sponges, paper towels) must be disposed of as solid halogenated hazardous waste.[6]
-
-
Personal Decontamination: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists. Use an emergency eyewash station for a minimum of 15 minutes for any eye contact.[10]
Caption: Emergency Spill Response Workflow.
Part 4: Final Disposal Pathway
The ultimate destination for your properly segregated and contained this compound waste is a licensed hazardous waste disposal facility.
The Role of Your EHS Department: Your responsibility as a researcher is to safely collect, label, and store the waste. The final disposal is handled by your institution's Environmental Health & Safety (EHS) department. When your waste container is ready for pickup, follow your institution's specific procedures to request its removal. EHS professionals are trained to handle the transport and documentation required for the waste to be sent for high-temperature incineration, which is the preferred method for destroying halogenated organic compounds.[6]
Crucial Note on In-Lab Treatment: There are no widely recommended or validated protocols for the in-lab chemical neutralization of this compound.[6] Attempting to treat this waste with other chemicals (e.g., strong bases or oxidizing agents) can lead to uncontrolled reactions and the generation of even more hazardous byproducts. The only authoritative and safe method of disposal is through your institution's official hazardous waste program.
By adhering to these procedures, you uphold the highest standards of laboratory safety and environmental responsibility. You build a foundation of trust in your work, demonstrating that scientific advancement and conscientious practice go hand-in-hand.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12504791, this compound. PubChem. Retrieved from [Link]
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Braun Research Group, Northwestern University. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
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University of British Columbia Safety & Risk Services (2018). Organic Solvent Waste Disposal. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
- Google Patents. US3425798A - Process for the removal of iodine from organic compounds.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6340, Iodoethane. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
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Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]
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University of Pittsburgh Radiation Safety. Spills and Emergencies. Retrieved from [Link]
-
University of Kentucky Research Safety. Disinfection & Decontamination. Retrieved from [Link]
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International Atomic Energy Agency (1999). New methods and techniques for decontamination in maintenance or decommissioning operations. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519415, 1,1-Diethoxy-2-methylpropane. PubChem. Retrieved from [Link]
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Personal protective equipment for handling 1,1-Diethoxy-2-iodoethane
Essential Safety & Handling Guide: 1,1-Diethoxy-2-iodoethane
As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of this compound (CAS No. 51806-20-3). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. This is not merely a list of rules, but a self-validating system of practices grounded in the specific hazards of this chemical.
Part 1: Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is a halogenated ether with a distinct hazard profile that necessitates stringent controls. Its primary threats are acute toxicity via inhalation and ingestion, and severe irritation to the skin, eyes, and respiratory tract.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
The presence of an iodine atom makes it a potent alkylating agent, while the ether linkage raises the possibility of peroxide formation over time, although this is less pronounced than with other ethers.[2] The primary causality for the stringent PPE requirements described below stems from its high acute toxicity and irritant properties.
Part 2: The Hierarchy of Controls: A Proactive Approach
Personal Protective Equipment (PPE) is the final line of defense. Before any procedure, the hierarchy of controls must be considered. For this compound, this means:
-
Engineering Controls: All work must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4] The fume hood provides a physical barrier and ventilation, which is the most effective way to prevent the formation of flammable or toxic vapor concentrations in the work area.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling requirements. Acquire the minimum quantity of the chemical necessary for your experiment to avoid storing excess.[6]
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
Eye and Face Protection
Due to the severe eye irritation potential, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.[7][8]
-
Required for Active Handling: When transferring, weighing, or performing any manipulation of the liquid, chemical splash goggles are required.[7][8] Safety glasses do not provide adequate protection against splashes.[7]
-
High-Risk Operations: For large-volume transfers (>500 mL) or procedures with a significant splash or pressurization risk, a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Skin and Body Protection
Preventing skin contact is critical to avoid irritation and potential absorption.
-
Gloves: A single pair of standard nitrile gloves offers minimal protection and is suitable only for incidental contact.[7] For all active handling, double-gloving is required.[9] The inner glove should be a standard nitrile glove, and the outer glove should be a thicker, chemical-resistant glove. Given its nature as a halogenated ether, consult the manufacturer's compatibility chart for specific breakthrough times.[9] Nitrile gloves have poor compatibility with many halogenated solvents.[9] Thicker nitrile or Viton™ gloves are recommended for extended work.[9] Always inspect gloves for damage before use and replace them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned.[8]
-
Body Coverage: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[7][10]
-
Chemical Apron: For transfers of significant volumes or when cleaning spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
As a substance toxic upon inhalation, all handling of this compound must be performed within a properly functioning chemical fume hood.[4] This engineering control is the primary method for respiratory protection. If a situation arises where the fume hood fails or a large spill occurs, an air-purifying respirator (APR) with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) would be necessary for emergency response.[11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Part 4: Operational Plan: Step-by-Step Handling Protocol
This protocol details a common laboratory task: setting up a small-scale reaction.
Objective: To safely measure and add 5 mL of this compound to a reaction vessel.
Location: Certified Chemical Fume Hood
Required PPE:
-
Chemical splash goggles
-
Flame-resistant lab coat
-
Double gloves (inner: nitrile, outer: heavy-duty nitrile or Viton™)
-
Long pants, closed-toe shoes
Procedure:
-
Preparation:
-
Before bringing the chemical into the hood, ensure all required glassware, reagents, and spill cleanup materials (absorbent pads, sodium thiosulfate solution for quenching) are present and organized.
-
Place a dedicated waste container for halogenated organic waste inside the fume hood.[9]
-
Ensure the fume hood sash is at the lowest practical working height.
-
-
Donning PPE:
-
Don all required PPE as listed above. Check gloves for any signs of degradation or punctures.
-
-
Chemical Transfer:
-
Retrieve the stock bottle of this compound from its designated storage location (cool, dry, well-ventilated area, away from incompatible materials).[12]
-
Place the stock bottle in the fume hood in a secondary container.
-
Uncap the bottle slowly.
-
Using a clean glass syringe or graduated cylinder, carefully measure 5 mL of the liquid. Perform this action well within the fume hood to ensure any vapors are captured.
-
Dispense the measured liquid slowly into the reaction vessel.
-
-
Post-Transfer:
-
Securely cap the stock bottle and wipe it down with a damp cloth before removing it from the hood for storage.
-
Rinse the syringe or graduated cylinder with a suitable solvent (e.g., acetone) inside the hood, dispensing the rinsate into the halogenated waste container.
-
-
Cleanup and Doffing PPE:
-
Wipe down the work surface inside the fume hood.
-
To remove PPE, first remove the outer gloves, turning them inside out.
-
Remove the lab coat and goggles.
-
Finally, remove the inner gloves and dispose of all disposable PPE in the appropriate solid waste stream.
-
Part 5: Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if it can be done safely.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[14] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, Chemizorb®).[3] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For large spills or any spill outside a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: All waste containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be collected in a clearly labeled, sealed container designated for halogenated organic waste. Do not mix with other waste streams. Dispose of the waste through your institution's official hazardous waste management program.
References
- Apollo Scientific. (n.d.). 1-Iodoethane Safety Data Sheet. Retrieved from Apollo Scientific. (URL not provided in search results)
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]
- Fisher Scientific. (2014). Iodoethane Safety Data Sheet. (URL not provided in search results)
-
University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Study.com. (n.d.). What are the proper PPE to use when using Iodine?. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
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LookChem. (n.d.). Cas 105-57-7, Ethane, 1,1-diethoxy-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
